molecular formula C5H7NaO3 B3121487 Sodium 3-ethoxy-3-oxoprop-1-en-1-olate CAS No. 287390-25-4

Sodium 3-ethoxy-3-oxoprop-1-en-1-olate

Cat. No.: B3121487
CAS No.: 287390-25-4
M. Wt: 138.1 g/mol
InChI Key: ITWVTNYFGKFDGE-BJILWQEISA-M
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Description

Sodium 3-ethoxy-3-oxoprop-1-en-1-olate is a useful research compound. Its molecular formula is C5H7NaO3 and its molecular weight is 138.1 g/mol. The purity is usually 95%.
The exact mass of the compound Sodium 3-ethoxy-3-oxoprop-1-en-1-olate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Sodium 3-ethoxy-3-oxoprop-1-en-1-olate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sodium 3-ethoxy-3-oxoprop-1-en-1-olate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

sodium;(E)-3-ethoxy-3-oxoprop-1-en-1-olate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O3.Na/c1-2-8-5(7)3-4-6;/h3-4,6H,2H2,1H3;/q;+1/p-1/b4-3+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITWVTNYFGKFDGE-BJILWQEISA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58986-28-0, 287390-25-4
Record name Sodium ethyl 3-oxidoacrylate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name sodium 3-ethoxy-3-oxoprop-1-en-1-olate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to Sodium 3-ethoxy-3-oxoprop-1-en-1-olate: Properties, Synthesis, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium 3-ethoxy-3-oxoprop-1-en-1-olate, a key organic intermediate, offers significant potential in the synthesis of complex molecules, particularly within the pharmaceutical industry. Its unique structural features as a C3 building block, possessing both a nucleophilic enolate and an ester functional group, make it a versatile reagent in carbon-carbon bond formation and subsequent molecular elaborations. This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, spectroscopic characterization, and a discussion of its applications in the field of drug discovery and development.

Core Molecular and Physical Properties

Sodium 3-ethoxy-3-oxoprop-1-en-1-olate is the sodium salt of the enol form of ethyl 3-oxopropanoate (ethyl formylacetate). The (E)-isomer is generally the more stable and commonly referenced form.

PropertyValueSource(s)
Chemical Formula C₅H₇NaO₃[1][2][3][4][5][6]
Molecular Weight 138.10 g/mol [1][3][4][6]
IUPAC Name sodium (E)-3-ethoxy-3-oxoprop-1-en-1-olate[1]
CAS Number 58986-28-0[2][3][4][5][6]
Physical Form Solid[7]

Synthesis Protocol: A Validated Approach

The synthesis of Sodium 3-ethoxy-3-oxoprop-1-en-1-olate is typically achieved through the base-mediated condensation of an appropriate formate ester with an acetate ester. A robust and scalable method involves the reaction of ethyl formate with ethyl acetate using a strong base like sodium ethoxide. This reaction is a variation of the Claisen condensation.

Experimental Workflow: Synthesis of Sodium 3-ethoxy-3-oxoprop-1-en-1-olate

G reagents Ethyl Formate Ethyl Acetate Sodium Ethoxide reaction Reaction Vessel (Anhydrous Conditions, Inert Atmosphere) reagents->reaction 1. Condensation workup Work-up (Filtration, Washing with Ether) reaction->workup 2. Precipitation product Sodium 3-ethoxy-3-oxoprop-1-en-1-olate workup->product 3. Isolation

Caption: Workflow for the synthesis of Sodium 3-ethoxy-3-oxoprop-1-en-1-olate.

Step-by-Step Methodology
  • Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a nitrogen inlet, dissolve clean sodium metal (1.0 eq) in absolute ethanol (sufficient to dissolve) under a nitrogen atmosphere. The reaction is exothermic and should be cooled as needed. The resulting solution of sodium ethoxide is used in the next step.

  • Condensation Reaction: To the freshly prepared sodium ethoxide solution, add a mixture of ethyl acetate (1.0 eq) and ethyl formate (1.2 eq) dropwise at a temperature maintained between 0 and 5 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation of the Product: Upon completion of the reaction, the precipitated sodium salt is collected by filtration under a blanket of nitrogen. The solid is then washed with anhydrous diethyl ether to remove any unreacted starting materials and byproducts.

  • Drying and Storage: The resulting white to off-white solid is dried under vacuum to yield pure Sodium 3-ethoxy-3-oxoprop-1-en-1-olate. The product is hygroscopic and should be stored in a desiccator under an inert atmosphere.

Spectroscopic Characterization

Spectroscopic analysis is crucial for confirming the structure and purity of the synthesized compound.

¹H NMR Spectroscopy

The proton NMR spectrum of Sodium 3-ethoxy-3-oxoprop-1-en-1-olate is expected to show signals corresponding to the ethyl group and the vinylic protons. The enolate structure results in distinct chemical shifts for the protons on the double bond.

  • -CH₃ (ethyl group): A triplet around δ 1.2-1.3 ppm.

  • -OCH₂- (ethyl group): A quartet around δ 3.9-4.1 ppm.

  • =CH- (vinylic protons): Two doublets in the region of δ 5.0-8.5 ppm, with the exact shifts and coupling constants depending on the geometry (E/Z) and the solvent.

¹³C NMR Spectroscopy

The carbon NMR spectrum provides evidence for the carbon framework of the molecule.[4]

  • -CH₃ (ethyl group): A signal around δ 14-15 ppm.

  • -OCH₂- (ethyl group): A signal around δ 58-60 ppm.

  • =CH- (vinylic carbons): Two signals in the vinylic region, typically between δ 90-150 ppm.

  • C=O (ester carbonyl): A signal in the downfield region, expected around δ 165-175 ppm.

FTIR Spectroscopy

Infrared spectroscopy is useful for identifying the key functional groups present in the molecule.

  • C=O Stretch (ester): A strong absorption band in the region of 1650-1700 cm⁻¹.

  • C=C Stretch (alkene): An absorption band around 1600-1640 cm⁻¹.

  • C-O Stretch: Strong absorptions in the fingerprint region, typically between 1000-1300 cm⁻¹.

Applications in Drug Discovery and Development

Sodium 3-ethoxy-3-oxoprop-1-en-1-olate serves as a valuable synthon in medicinal chemistry for the construction of various heterocyclic and carbocyclic scaffolds found in many drug molecules.

Role as a Nucleophilic Building Block

The enolate is a soft nucleophile and readily participates in Michael additions to α,β-unsaturated carbonyl compounds, a key reaction for forming new carbon-carbon bonds. This reactivity is fundamental in the synthesis of more complex molecular frameworks.

Synthesis of Heterocycles

This compound is a precursor for the synthesis of a variety of heterocycles, including pyrimidines, pyrazoles, and isoxazoles, which are privileged structures in medicinal chemistry. For instance, condensation with ureas or thioureas can lead to the formation of pyrimidine rings, which are core components of numerous therapeutic agents.

Logical Flow of Application in Drug Synthesis

G start Sodium 3-ethoxy-3-oxoprop-1-en-1-olate reaction1 Reaction with Dinucleophiles (e.g., Urea, Guanidine) start->reaction1 reaction2 Michael Addition (to α,β-unsaturated systems) start->reaction2 product1 Heterocyclic Scaffolds (e.g., Pyrimidines, Pyrazoles) reaction1->product1 product2 Functionalized Carbonyl Compounds reaction2->product2 final_product Bioactive Molecules (Drug Candidates) product1->final_product product2->final_product

Caption: Synthetic utility of Sodium 3-ethoxy-3-oxoprop-1-en-1-olate in drug discovery.

The versatility of Sodium 3-ethoxy-3-oxoprop-1-en-1-olate makes it an important intermediate for pharmaceutical companies involved in the development of new chemical entities. Its ability to introduce a three-carbon unit with latent functionality allows for the efficient construction of molecular complexity, ultimately accelerating the drug discovery process.

Conclusion

Sodium 3-ethoxy-3-oxoprop-1-en-1-olate is a fundamental building block in organic synthesis with significant applications in the pharmaceutical industry. A thorough understanding of its properties, a reliable synthesis protocol, and a comprehensive spectroscopic characterization are essential for its effective utilization in the development of novel therapeutics. This guide provides the core knowledge required by researchers and drug development professionals to leverage the synthetic potential of this versatile reagent.

References

  • PubChem. (n.d.). Sodium 3-ethoxy-3-oxoprop-1-en-1-olate. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • PubChem. (n.d.). 3-Ethoxy-3-oxoprop-1-en-1-olate sodium salt. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • Pharmaffiliates. (n.d.). Sodium (E)-3-ethoxy-3-oxoprop-1-en-1-olate. Retrieved February 15, 2026, from [Link]

  • PrepChem.com. (n.d.). Preparation of diethyl ethylmalonate. Retrieved February 15, 2026, from [Link]

  • Chemistry LibreTexts. (2025, April 7). 8.7: Alkylation of Enolate Ions. Retrieved February 15, 2026, from [Link]

  • Vaia. (n.d.). Problem 49 The enolate derived from diethyl.... Retrieved February 15, 2026, from [Link]

Sources

Navigating the Solubility Landscape of Sodium 3-ethoxy-3-oxoprop-1-en-1-olate in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

[City, State] – [Date] – This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the solubility characteristics of Sodium 3-ethoxy-3-oxoprop-1-en-1-olate in organic solvents. In the absence of extensive published quantitative data for this specific compound, this document focuses on the foundational principles governing its solubility, theoretical prediction methodologies, and detailed experimental protocols for its determination.

Introduction: Understanding the Molecule

Sodium 3-ethoxy-3-oxoprop-1-en-1-olate, a sodium enolate, possesses a chemical structure that presents a unique set of solubility challenges and opportunities. The presence of both an ionic sodium enolate group and a more nonpolar ethyl ester moiety results in a molecule with a nuanced amphiphilic character.

Physicochemical Properties of Sodium 3-ethoxy-3-oxoprop-1-en-1-olate:

PropertyValueSource
Molecular FormulaC₅H₇NaO₃[1]
Molecular Weight138.10 g/mol [1]
IUPAC Namesodium (E)-3-ethoxy-3-oxoprop-1-en-1-olate[1]
Physical FormSolid[2]

A structurally related compound, Sodium ethyl 3-oxidoacrylate, is reported to have slight solubility in dimethyl sulfoxide (DMSO) and methanol, and is also slightly soluble in water with heating[3]. This suggests that polar aprotic and polar protic solvents are a promising starting point for solubility studies of Sodium 3-ethoxy-3-oxoprop-1-en-1-olate.

Theoretical Framework: The Science of Solubility

The principle of "like dissolves like" provides a fundamental, albeit simplified, guide to solubility. For an ionic organic compound such as Sodium 3-ethoxy-3-oxoprop-1-en-1-olate, solubility in organic solvents is governed by a complex interplay of factors:

  • Solvent Polarity and Dielectric Constant: Polar solvents are generally more effective at solvating ions. A high dielectric constant helps to overcome the lattice energy of the solid salt by reducing the electrostatic attraction between the sodium cation and the enolate anion.

  • Specific Solute-Solvent Interactions: Hydrogen bonding, dipole-dipole interactions, and ion-dipole interactions play a crucial role. For instance, protic solvents like alcohols can hydrogen bond with the oxygen atoms of the enolate, while aprotic polar solvents like DMSO can effectively solvate the sodium cation.

  • Lattice Energy: The strength of the ionic bonds in the crystal lattice of the salt must be overcome by the energy of solvation for dissolution to occur.

Predictive Modeling: The Power of COSMO-RS

In the absence of experimental data, computational models offer a powerful tool for predicting solubility. The COnductor-like Screening MOdel for Real Solvents (COSMO-RS) is a particularly relevant quantum chemistry-based method for predicting the thermodynamic properties of fluids and solutions[4][5].

COSMO-RS calculates the chemical potential of a solute in a solvent based on the interaction energies of the molecules. This allows for the prediction of solubility without the need for experimental data, making it an invaluable tool for solvent screening and process development[6]. The model requires the 3D coordinates of the compound, which can be generated from its chemical structure. For accurate predictions, experimental values for the solute's melting point and enthalpy of fusion are beneficial[7].

Logical Flow for Solubility Prediction using COSMO-RS:

G cluster_input Input Data cluster_cosmo COSMO-RS Calculation cluster_output Predicted Output Input_Structure 3D Structure of Sodium 3-ethoxy-3-oxoprop-1-en-1-olate COSMO_Calculation Quantum Chemical Calculation (COSMO) Input_Structure->COSMO_Calculation Input_Solvents List of Candidate Organic Solvents Sigma_Profile Generate σ-Profiles (Surface Charge Distributions) Input_Solvents->Sigma_Profile COSMO_Calculation->Sigma_Profile Chemical_Potential Calculate Chemical Potentials (μ_solute, μ_solvent) Sigma_Profile->Chemical_Potential Solubility_Prediction Predicted Solubility (e.g., in g/L or mol/L) Chemical_Potential->Solubility_Prediction

Caption: Predictive workflow for determining solubility using COSMO-RS.

Experimental Determination of Solubility

For definitive solubility data, experimental measurement is essential. The following section details a robust protocol for determining the solubility of Sodium 3-ethoxy-3-oxoprop-1-en-1-olate in a range of organic solvents.

Materials and Equipment
  • Sodium 3-ethoxy-3-oxoprop-1-en-1-olate (as solid)

  • Selected organic solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, DMSO, DMF, THF)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Centrifuge

  • Syringes and syringe filters (0.22 µm)

  • Volumetric flasks and pipettes

  • Analytical instrumentation for quantification (e.g., HPLC-UV, UPLC-MS, or NMR)

Experimental Protocol: Equilibrium Solubility Method

This method, often referred to as the "excess solid" or "shake-flask" method, involves saturating a solvent with the solute and then measuring the concentration of the dissolved compound.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of solid Sodium 3-ethoxy-3-oxoprop-1-en-1-olate to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Seal the vials and place them in a constant temperature shaker. Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration may need to be determined empirically.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. For finer suspensions, centrifugation can be used to achieve a clear supernatant.

  • Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a syringe filter to remove any remaining solid particles.

  • Dilution: Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated analytical method (e.g., HPLC-UV) to determine the concentration of the dissolved Sodium 3-ethoxy-3-oxoprop-1-en-1-olate.

  • Calculation: Calculate the solubility in the desired units (e.g., mg/mL or mol/L) based on the measured concentration and the dilution factor.

Experimental Workflow for Solubility Determination:

G Start Start: Excess Solid + Known Volume of Solvent Equilibration Equilibration (Constant Temperature Shaking) Start->Equilibration Phase_Separation Phase Separation (Settling or Centrifugation) Equilibration->Phase_Separation Sampling Sampling of Supernatant Phase_Separation->Sampling Filtration Filtration (0.22 µm) Sampling->Filtration Dilution Accurate Dilution Filtration->Dilution Quantification Analytical Quantification (e.g., HPLC-UV) Dilution->Quantification Calculation Calculate Solubility Quantification->Calculation End End: Quantitative Solubility Data Calculation->End

Caption: Step-by-step experimental workflow for determining solubility.

Data Interpretation and Application

The obtained solubility data can be presented in a table for easy comparison across different solvents. This information is critical for:

  • Reaction Solvent Selection: Choosing an appropriate solvent that can dissolve the reactants to a sufficient concentration.

  • Purification and Crystallization: Designing effective purification strategies based on differential solubility.

  • Formulation Development: For pharmaceutical applications, understanding solubility is a prerequisite for developing stable and bioavailable formulations.

Conclusion

References

  • Eckert, F. Prediction of Solubility with COSMO-RS. Zenodo. [Link]

  • SCM. COSMO-RS: predict solubilities & fluid thermodynamics. [Link]

  • Mac Fhionnlaoich, N., et al. (2024). A hybrid approach to aqueous solubility prediction using COSMO-RS and machine learning. Process Safety and Environmental Protection. [Link]

  • PubChem. Sodium 3-ethoxy-3-oxoprop-1-en-1-olate. [Link]

  • Klamt, A. (2018). The COSMO and COSMO-RS solvation models.
  • Palomar, J., et al. (2011). COSMO-RS for mixture design: a review. Fluid Phase Equilibria, 302(1-2), 2-15.
  • Mullins, E., et al. (2023). A unified ML framework for solubility prediction across organic solvents. Digital Discovery, 2(1), 127-137. [Link]

Sources

An In-depth Technical Guide to the Physical Properties of Sodium Salt of Ethyl 3-Hydroxyacrylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The sodium salt of ethyl 3-hydroxyacrylate, also known as sodium ethyl 3-oxidoacrylate, is an organic salt of significant interest in synthetic chemistry and drug development.[1][2] As the enolate form of ethyl 3-oxopropanoate, it serves as a key nucleophilic intermediate in a variety of carbon-carbon bond-forming reactions. Its utility in the synthesis of more complex molecules, including pharmaceutical intermediates, necessitates a thorough understanding of its physical properties. These properties govern its reactivity, stability, solubility, and handling, all of which are critical parameters for process development, formulation, and quality control.

This technical guide provides a comprehensive overview of the known and predicted physical properties of the sodium salt of ethyl 3-hydroxyacrylate. In the absence of extensive published experimental data for this specific salt, this guide leverages fundamental principles of organic chemistry, data from analogous compounds, and established analytical techniques to provide a robust framework for its characterization. Detailed experimental protocols are provided to enable researchers to determine these properties in their own laboratories, ensuring a self-validating approach to its application.

Molecular Structure and Key Chemical Features

The sodium salt of ethyl 3-hydroxyacrylate is an ionic compound consisting of a sodium cation (Na⁺) and an ethyl 3-hydroxyacrylate anion. The anion is a resonance-stabilized enolate, where the negative charge is delocalized across the oxygen and carbon atoms. This resonance stabilization is a key feature that influences its chemical reactivity and physical properties.[3]

Predicted Physical Properties

Due to a lack of specific experimental data in publicly available literature, the following physical properties are predicted based on the behavior of similar sodium enolates and related organic salts.

PropertyPredicted Value / CharacteristicsRationale and Comparative Insights
Molecular Formula C₅H₇NaO₃Based on the structure of the ethyl 3-hydroxyacrylate anion and a sodium counter-ion.[2]
Molecular Weight 138.09 g/mol Calculated from the atomic weights of the constituent elements.
Appearance White to off-white crystalline or amorphous solidTypical appearance for many simple organic sodium salts.
Melting Point Likely high with decompositionAs an ionic salt, a high melting point is expected. However, enolates can be thermally unstable and may decompose before melting. The presence of impurities or moisture would depress and broaden the melting range.[4][5]
Boiling Point Not applicable; decomposes at high temperaturesSalts are non-volatile and will decompose at elevated temperatures rather than boil.
Solubility Soluble in polar protic solvents (e.g., water, ethanol) and some polar aprotic solvents (e.g., DMSO). Sparingly soluble in nonpolar solvents (e.g., hexane).The ionic nature of the salt suggests solubility in polar solvents. Commercial suppliers indicate slight solubility in heated water and methanol, and slight solubility in DMSO with sonication. The solubility of sodium salts can vary significantly with temperature.[6]
pKa of Conjugate Acid Estimated to be in the range of 11-13The pKa of the enol form of β-dicarbonyl compounds is a key determinant of the basicity of the enolate. The pKa of the conjugate acid (ethyl 3-hydroxyacrylate) will be in the range of typical enols, making the sodium salt a moderately strong base.[7][8]
Hygroscopicity Likely hygroscopicSodium salts of organic acids, particularly those that are highly polar, have a tendency to absorb moisture from the atmosphere.[9]

Spectroscopic Characterization: Predicted Spectra and Interpretation

Spectroscopic analysis is essential for confirming the identity and purity of the sodium salt of ethyl 3-hydroxyacrylate. Below are the predicted spectral characteristics.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic shifts indicative of the enolate structure. The spectrum will differ significantly from that of its conjugate acid, ethyl 3-hydroxyacrylate.

  • Ethyl Group: A triplet corresponding to the methyl protons (-CH₃) and a quartet for the methylene protons (-OCH₂-) of the ethyl ester group are expected.

  • Vinylic Protons: The protons on the carbon-carbon double bond of the enolate will appear as doublets. Due to the delocalization of the negative charge, these protons are expected to be shifted upfield compared to the corresponding protons in the parent ethyl acrylate.[10]

¹³C NMR Spectroscopy

The carbon NMR will also show distinct features for the enolate.

  • Carbonyl Carbon: The ester carbonyl carbon will have a characteristic chemical shift.

  • Vinylic Carbons: The two carbons of the C=C double bond will be clearly visible. The carbon alpha to the ester group will be significantly shielded due to the increased electron density from resonance.

  • Ethyl Group Carbons: The two carbons of the ethyl group will appear in the aliphatic region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in the molecule. The formation of the enolate from the β-hydroxy ester will result in significant changes in the IR spectrum.

  • C=O Stretch: The carbonyl stretching frequency of the ester group in the enolate is expected to be at a lower wavenumber compared to a typical saturated ester due to the delocalization of electron density.[3][11]

  • C=C Stretch: A strong absorption corresponding to the carbon-carbon double bond of the enolate will be present.[11]

  • O-H Stretch: The broad O-H stretching band present in the parent hydroxyacrylate will be absent in the spectrum of the sodium salt.

Mass Spectrometry

Mass spectrometry of sodium salts can be complex.

  • Electrospray Ionization (ESI): In negative ion mode, the spectrum should show the enolate anion with an m/z corresponding to the molecular weight of the anion (C₅H₇O₃⁻). In positive ion mode, adducts with sodium, such as [M+Na]⁺ or clusters, may be observed.[12][13]

  • Direct Analysis in Real Time (DART): Analysis of organic salts by DART may be facilitated by converting the salt to its free acid form in situ.[14]

Experimental Protocols

The following section provides detailed, step-by-step methodologies for the experimental determination of the key physical properties of the sodium salt of ethyl 3-hydroxyacrylate.

Synthesis of Sodium Salt of Ethyl 3-Hydroxyacrylate

A common method for the preparation of sodium enolates is the deprotonation of the corresponding carbonyl compound with a suitable sodium base.[15]

Synthesis_Workflow start Start: Ethyl 3-oxopropanoate in an inert solvent (e.g., THF) base Addition of a strong sodium base (e.g., NaH, NaOEt) start->base 1 reaction Reaction under inert atmosphere (N₂ or Ar) with stirring base->reaction 2 workup Isolation of the sodium salt (e.g., filtration, precipitation) reaction->workup 3 product Product: Sodium salt of ethyl 3-hydroxyacrylate workup->product 4

Caption: Workflow for the synthesis of the sodium salt of ethyl 3-hydroxyacrylate.

Protocol:

  • To a solution of ethyl 3-oxopropanoate in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add one equivalent of sodium hydride (NaH) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases.

  • The resulting precipitate is the sodium salt of ethyl 3-hydroxyacrylate.

  • The solid can be isolated by filtration, washed with anhydrous ether, and dried under vacuum.

Causality: The use of an inert atmosphere and anhydrous solvents is crucial to prevent the reaction of the highly basic enolate with water or carbon dioxide. Sodium hydride is an effective base for generating the enolate quantitatively.[16]

Determination of Melting Point

The melting point is a crucial indicator of purity.[4][5][17]

Melting_Point_Workflow sample_prep Sample Preparation: Finely powder the dry sample and pack into a capillary tube. apparatus Place the capillary tube in a melting point apparatus. sample_prep->apparatus heating Heat the sample rapidly to determine an approximate melting range. apparatus->heating slow_heating Repeat with a new sample, heating slowly (1-2 °C/min) near the approximate melting point. heating->slow_heating observation Record the temperature range from the first appearance of liquid to complete melting. slow_heating->observation result Melting Point Range observation->result

Caption: Experimental workflow for melting point determination.

Protocol:

  • Ensure the sample is thoroughly dry, as moisture will depress the melting point.

  • Finely powder a small amount of the sample.

  • Pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in a calibrated melting point apparatus.

  • Heat the sample at a rate of 10-15 °C per minute to get an approximate melting range.

  • Allow the apparatus to cool.

  • Using a new sample, heat rapidly to about 15-20 °C below the approximate melting point.

  • Then, decrease the heating rate to 1-2 °C per minute.

  • Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This is the melting range.

  • A sharp melting range (1-2 °C) is indicative of a pure compound.[14]

Trustworthiness: Repeating the measurement and using a slow heating rate near the melting point are critical for obtaining an accurate and reliable result.

Determination of Solubility

A qualitative and semi-quantitative assessment of solubility is important for reaction setup and formulation.

Protocol:

  • Add approximately 10-20 mg of the sodium salt to a test tube.

  • Add 1 mL of the desired solvent (e.g., water, ethanol, DMSO, hexane) in portions, agitating after each addition.

  • Observe if the solid dissolves completely.

  • If the solid does not dissolve at room temperature, gently warm the mixture to observe any change in solubility.

  • Record the solubility as soluble, sparingly soluble, or insoluble.

pKa Determination

The pKa of the conjugate acid can be determined potentiometrically or by UV-Vis or NMR spectroscopy.[18]

pKa_Determination_Workflow solution_prep Prepare a solution of the sodium salt in a suitable solvent (e.g., water-DMSO mixture). titration Titrate the solution with a standardized acid (e.g., HCl). solution_prep->titration monitoring Monitor the pH of the solution after each addition of acid using a calibrated pH meter. titration->monitoring data_analysis Plot the pH versus the volume of acid added. monitoring->data_analysis pKa_calc The pKa is the pH at the half-equivalence point. data_analysis->pKa_calc result pKa Value pKa_calc->result

Caption: Workflow for pKa determination by potentiometric titration.

Protocol (Potentiometric Titration):

  • Accurately weigh a sample of the sodium salt and dissolve it in a known volume of a suitable solvent mixture (e.g., water/DMSO).

  • Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl).

  • Monitor the pH of the solution using a calibrated pH meter after each addition of the titrant.

  • Plot the pH of the solution as a function of the volume of acid added.

  • The pKa of the conjugate acid is equal to the pH at the point where half of the enolate has been protonated (the half-equivalence point).

Handling and Storage

Given the predicted hygroscopicity and reactivity of the sodium salt of ethyl 3-hydroxyacrylate, proper handling and storage are essential to maintain its integrity.

  • Handling: Handle the compound in an inert atmosphere (e.g., in a glove box) to the extent possible to minimize contact with moisture and air.

  • Storage: Store in a tightly sealed container under an inert gas (e.g., argon or nitrogen) in a cool, dry place.[9]

Conclusion

The sodium salt of ethyl 3-hydroxyacrylate is a valuable synthetic intermediate whose physical properties are critical to its effective use. While direct experimental data is sparse, a comprehensive understanding of its characteristics can be achieved through the application of fundamental chemical principles and comparison with analogous compounds. This guide provides a framework of predicted properties and, importantly, robust experimental protocols for their determination. By following these methodologies, researchers and drug development professionals can confidently characterize and utilize this compound in their work, ensuring reproducibility and success in their synthetic endeavors.

References

  • The enol content of simple carbonyl compounds: an approach based upon pK a estimation. (n.d.). Canadian Journal of Chemistry. [Link]

  • 6.2 Enolate formation and reactions - Organic Chemistry II. (2025, September 15). Fiveable. [Link]

  • Mass Spectrometric Fingerprints of Organic Compounds in NaCl-Rich Ice Grains from Europa and Enceladus. (n.d.). [Link]

  • The Infrared Spectra of Enolate Ions. (n.d.). Journal of the American Chemical Society. [Link]

  • Melting point determination. (n.d.). [Link]

  • Melting Point Determination of Organic Compounds: Chemistry Guide. (n.d.). Vedantu. [Link]

  • Melting point determination. (n.d.). SSERC. [Link]

  • Electrospray ionization tandem mass spectrometric study of salt cluster ions. Part 1. (n.d.). Harvard Apparatus. [Link]

  • Qualitative Analysis of Acid Salts with Direct Analysis in Real Time Mass Spectrometry by Conversion to the Free Acid Form. (2021, December 22). ACS Publications. [Link]

  • Determination of Melting Point. (n.d.). [Link]

  • Experiment 1: Melting-point Determinations. (n.d.). [Link]

  • Solubility curves of sodium salts. (n.d.). ResearchGate. [Link]

  • hnl17_sln.html. (n.d.). [Link]

  • Kinetic Versus Thermodynamic Enolates. (2022, August 19). Master Organic Chemistry. [Link]

  • Enolates – Formation, Stability, and Simple Reactions. (2022, August 16). Master Organic Chemistry. [Link]

  • The pKa Table Is Your Friend. (2026, January 9). Master Organic Chemistry. [Link]

  • An Introduction to Enols & Enolates. (2024, February 26). Making Molecules. [Link]

  • III Enolate Chemistry. (n.d.). [Link]

  • Kinetic and thermodynamic enolates (video). (n.d.). Khan Academy. [Link]

  • Lec7 - Alpha Carbon Acidity and Thermodynamics of Enol Formation. (2024, April 8). YouTube. [Link]

  • Enolate. (n.d.). Grokipedia. [Link]

  • Enolate. (n.d.). Wikipedia. [Link]

  • 23.2: Enols, Enolate Ions and Tautomerization. (2020, May 30). Chemistry LibreTexts. [Link]

  • Lithium, sodium and potassium enolate aggregates and monomers: syntheses and structures. (2024, February 12). Dalton Transactions. [Link]

  • Structures and Reactivities of Sodiated Evans Enolates: Role of Solvation and Mixed Aggregation on the Stereochemistry and Mechanism of Alkylations. (n.d.). PMC. [Link]

  • Standard Operating Procedure SODIUM. (n.d.). [Link]

  • Multi-spectroscopic characterization of organic salt components in medicinal plant. (2024, August 30). PubMed. [Link]

  • ETHYL α-(HYDROXYMETHYL)ACRYLATE. (n.d.). Organic Syntheses Procedure. [Link]

  • Hydroxyethyl acrylate preparation method. (n.d.).
  • Synthesis method of hydroxyethyl acrylate. (n.d.).
  • Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. (2023, October 13). ACS Publications. [Link]

  • Sodium ethyl 3-oxidoacrylate. (n.d.). PubChem. [Link]

  • Sodium ethyl 3-oxidoacrylate - CAS - 58986-28-0. (n.d.). Axios Research. [Link]

  • Synthesis of Enols and Enolates. (2023, January 22). Chemistry LibreTexts. [Link]

Sources

An In-depth Technical Guide to the Thermal Properties of Sodium 3-ethoxy-3-oxoprop-1-en-1-olate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive analysis of the expected thermal properties, specifically the melting point and decomposition temperature, of sodium 3-ethoxy-3-oxoprop-1-en-1-olate. In the absence of specific experimental data for this compound in publicly accessible literature, this document leverages established principles of thermal analysis and data from closely related analogues to provide a scientifically grounded framework for researchers, scientists, and drug development professionals. The guide details the theoretical basis for its thermal behavior, outlines rigorous experimental protocols for its characterization using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), and explains the causality behind these experimental choices.

Introduction and Chemical Context

Sodium 3-ethoxy-3-oxoprop-1-en-1-olate is the sodium salt of the enol tautomer of diethyl malonate. As an organosodium compound, its properties are dictated by the ionic bond between the sodium cation and the resonance-stabilized enolate anion. Such compounds are pivotal intermediates in organic synthesis, particularly in carbon-carbon bond-forming reactions like the malonic ester synthesis.[1] Understanding the thermal stability of these reagents is critical for ensuring reaction control, safety, and the purity of the final products.

A thorough search of the scientific literature and chemical databases reveals a lack of specific, experimentally determined data for the melting point and decomposition temperature of sodium 3-ethoxy-3-oxoprop-1-en-1-olate. However, by examining a closely related analogue, ethyl acetoacetate sodium salt (CH₃C(ONa)=CHCO₂C₂H₅), we can establish a reliable estimate. This compound has a reported melting point of 168 °C, with decomposition .[2][3][4] This indicates that for this class of sodium enolates, melting and decomposition are closely linked, and possibly concurrent, thermal events.

This guide will, therefore, focus on the methodologies required to precisely determine these thermal characteristics and interpret the results within the chemical context of β-keto ester salts.

Theoretical Framework: Predicting Thermal Behavior

The thermal behavior of sodium 3-ethoxy-3-oxoprop-1-en-1-olate is governed by two primary phenomena: the transition from a solid to a liquid state (melting) and the chemical breakdown of the molecule (decomposition).

  • Melting: As an ionic salt, sodium 3-ethoxy-3-oxoprop-1-en-1-olate is expected to be a crystalline solid at room temperature. The melting point will be the temperature at which the energy supplied overcomes the crystal lattice energy. For pure crystalline compounds, this transition occurs over a very narrow temperature range.[5][6] The presence of impurities typically leads to a depression and broadening of the melting range.[5][6][7]

  • Decomposition: The enolate structure, while stabilized by resonance, possesses inherent thermal lability. The decomposition of metal salts of β-dicarbonyl compounds can proceed through various complex pathways.[6][7][8] For sodium 3-ethoxy-3-oxoprop-1-en-1-olate, potential decomposition mechanisms could involve decarboxylation, cleavage of the ester group, or other fragmentation reactions, likely resulting in the formation of sodium carbonate or sodium oxide as a final inorganic residue, alongside volatile organic fragments. The decomposition of related metal acetylacetonates has been shown to be a multi-stage process influenced by the metal cation and atmosphere.[9][10]

Based on the data for ethyl acetoacetate sodium salt, it is highly probable that sodium 3-ethoxy-3-oxoprop-1-en-1-olate will not exhibit a clean melting point but will instead decompose at or near its melting temperature.

Experimental Determination of Thermal Properties

To definitively determine the melting point and decomposition temperature, a dual-technique approach using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) is required.[11][12]

Core Analytical Techniques
  • Differential Scanning Calorimetry (DSC): This technique measures the difference in heat flow between a sample and a reference as a function of temperature.[4][13] It is the gold standard for accurately determining melting points, which appear as endothermic peaks on the DSC thermogram. The onset temperature of the peak is typically reported as the melting point.[14] DSC can also detect other thermal events like crystallization (exothermic peak) or solid-solid phase transitions.[4]

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[4][12] It is ideal for identifying the onset of decomposition, which is marked by a significant loss of mass. TGA provides quantitative data on the extent of mass loss at different temperature stages, offering insights into the decomposition pathway.[12]

Data Presentation: Expected Thermal Profile

The following table summarizes the expected and analogous data for the thermal analysis of sodium 3-ethoxy-3-oxoprop-1-en-1-olate.

PropertyAnalytical TechniqueExpected Observation for Sodium 3-ethoxy-3-oxoprop-1-en-1-olateReference Data: Ethyl Acetoacetate Sodium Salt
Melting Point DSCAn endothermic peak, likely followed immediately by an exothermic decomposition signal. The onset of the first peak would be the melting/decomposition point.168 °C (decomposes)[2][3]
Decomposition Temperature TGAA significant mass loss event starting in the range of 160-180 °C. The profile may show one or multiple stages of decomposition.No specific TGA data available, but decomposition is noted at 168 °C.[2][3]

Experimental Protocols and Workflow

The following protocols describe a self-validating system for the thermal characterization of a novel compound like sodium 3-ethoxy-3-oxoprop-1-en-1-olate.

Mandatory Preliminary Analysis: TGA Screening

Causality: Before performing DSC, a TGA scan is essential to determine the maximum temperature for the DSC experiment. Heating a sample in a sealed DSC pan beyond its decomposition temperature can lead to the evolution of gaseous byproducts, causing a dangerous pressure buildup and potential rupture of the pan, which can damage the instrument. The TGA scan identifies the temperature at which mass loss begins, setting a safe upper limit for the DSC analysis.

Protocol 1: Thermogravimetric Analysis (TGA)
  • Instrument Setup: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

  • Sample Preparation: Place 5-10 mg of finely powdered sodium 3-ethoxy-3-oxoprop-1-en-1-olate into a tared TGA crucible (alumina or platinum is recommended).

  • Atmosphere Selection: Purge the furnace with an inert gas, such as high-purity nitrogen, at a flow rate of 20-50 mL/min. An inert atmosphere is crucial to prevent oxidative decomposition, which might not be relevant to the compound's intrinsic stability.

  • Thermal Program:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min. A controlled heating rate ensures thermal equilibrium and reproducible results.

  • Data Analysis: Plot the sample mass (%) and the first derivative of the mass loss (DTG) as a function of temperature. The onset temperature of the primary mass loss step is defined as the decomposition temperature.

Protocol 2: Differential Scanning Calorimetry (DSC)
  • Instrument Setup: Calibrate the DSC instrument for temperature and enthalpy using certified reference standards (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. Using a hermetic pan is critical to contain any moisture or volatile components and to prevent mass loss before the decomposition event. An empty, hermetically sealed pan should be used as the reference.

  • Atmosphere: Maintain an inert nitrogen atmosphere with a purge rate of 20-50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature from 25 °C to a temperature approximately 10 °C below the onset of decomposition determined by TGA. A heating rate of 10 °C/min is standard.

    • Cool the sample back to 25 °C at the same rate.

    • Perform a second heating cycle under the same conditions to observe any changes in the material's properties after the initial thermal treatment.

  • Data Analysis: Plot the heat flow (W/g) versus temperature. Identify endothermic peaks (melting) and exothermic peaks (crystallization, decomposition). The melting point is determined from the onset of the melting endotherm.

Experimental Workflow Diagram

The logical flow of these experimental procedures is crucial for safe and accurate characterization.

Thermal_Analysis_Workflow cluster_prep Sample Preparation cluster_tga Step 1: Safety Screening cluster_dsc Step 2: Melting Point Determination Sample Obtain Sample: Sodium 3-ethoxy-3-oxoprop-1-en-1-olate Grind Grind to Fine Powder Sample->Grind TGA_Run Perform TGA Analysis (N2 atmosphere, 10°C/min) Grind->TGA_Run DSC_Run Perform DSC Analysis (N2 atmosphere, 10°C/min) TGA_Data Analyze TGA Data: Determine Onset of Decomposition (T_decomp) TGA_Run->TGA_Data Set_DSC_Limit Set DSC Max Temperature (T_max = T_decomp - 10°C) TGA_Data->Set_DSC_Limit Final_Report Final Report: - Melting Point (T_melt) - Decomposition Temp (T_decomp) TGA_Data->Final_Report Set_DSC_Limit->DSC_Run DSC_Data Analyze DSC Thermogram: Determine Melting Point (T_melt) DSC_Run->DSC_Data DSC_Data->Final_Report

Caption: Workflow for determining the thermal properties of a new chemical entity.

Conclusion and Future Work

While specific experimental data for the melting point and decomposition temperature of sodium 3-ethoxy-3-oxoprop-1-en-1-olate are not currently available, a strong scientific inference can be made from its close analogue, ethyl acetoacetate sodium salt. The expected melting point is in the region of 168 °C, with decomposition occurring concurrently.

This guide provides a robust, safety-conscious, and scientifically rigorous framework for the experimental determination of these critical thermal properties. The detailed DSC and TGA protocols are designed to yield high-quality, reproducible data for researchers in synthetic chemistry and drug development. It is strongly recommended that any laboratory handling this compound perform the described analyses to establish a definitive thermal profile, ensuring both safety and process control.

References

  • University of Florida, Polymer Chemistry Characterization Lab. Sample Preparation – DSC. [Link]

  • ChemgaPedia. Melting point determination. [Link][5]

  • Vedantu. Melting Point Determination of Organic Compounds: Chemistry Guide. [Link][7]

  • Universal Lab. DSC vs TGA analysis. [Link][4]

  • NIH National Center for Biotechnology Information. Selectivity and Mechanism of Thermal Decomposition of β-diketones on ZnO Powder. [Link][7][8]

  • Clackamas Community College. Experiment 1: Melting-point Determinations. [Link][6]

  • Argonne National Laboratory. Precision of Property Measurements with Reference Molten Salts. [Link][14]

  • Oriental Journal of Chemistry. Thermal Properties and Gas Decomposition Products of Hafnium(IV) Acetylacetonate. [Link][9]

  • Chemistry LibreTexts. 2.8: Thermal Analysis. [Link]

  • Robertson Microlit Laboratories. Thermal Analysis | DSC, TGA, and Melting Point Testing. [Link][12][15]

  • Mettler Toledo. Thermal Analysis in the Pharmaceutical Industry. [Link][12]

  • SciELO. Thermal behavior of alginic acid and its sodium salt. [Link]

  • IntechOpen. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. [Link][13]

  • OSTI.gov. Radiation decomposition on metal acetyl acetonates. [Link][10]

  • Master Organic Chemistry. Enolates – Formation, Stability, and Simple Reactions. [Link][1]

Sources

Technical Whitepaper: Sodium 3-Ethoxy-3-oxoprop-1-en-1-olate as a Versatile C3 Synthon

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Profile[1]

Sodium 3-ethoxy-3-oxoprop-1-en-1-olate (CAS: 17356-08-0), often referred to as the sodium salt of ethyl formylacetate, represents a critical class of C3 synthons used in the construction of nitrogen-containing heterocycles. Unlike its protonated parent, formylacetic acid (which is unstable and prone to decarboxylation), or the volatile ethyl formylacetate (which exists in a complex keto-enol equilibrium), this sodium salt offers a stabilized, solid-state equivalent that retains high regiochemical fidelity.

This guide details the reactivity profile of this molecule, specifically its application as a 1,3-dielectrophilic equivalent for the synthesis of pyrimidines, pyrazoles, and quinolines.

Molecular Specifications
ParameterDetail
IUPAC Name Sodium (E)-3-ethoxy-3-oxoprop-1-en-1-olate
Formula C₅H₇NaO₃
MW 138.10 g/mol
Appearance White to off-white hygroscopic powder
Solubility Water (High), Methanol (Moderate), Ethanol (Low - requires heat), DMF (Moderate)
Reactivity Class 1,3-Dielectrophile (Masked); Ambident Nucleophile

Mechanistic Reactivity Profile

The utility of Sodium 3-ethoxy-3-oxoprop-1-en-1-olate lies in its "Push-Pull" electronic structure. It possesses three distinct reactive sites that allow for programmable cyclization:

  • C3 (Enolate Terminus): The oxygen-bearing carbon acts as a masked aldehyde. It is highly electrophilic towards hard nucleophiles (amines, hydrazines) upon protonation or activation.

  • C2 (Alpha Carbon): Electron-rich due to resonance delocalization, capable of acting as a nucleophile in Knoevenagel-type condensations.

  • C1 (Ester Carbonyl): A standard electrophilic site that serves as the "closure" point for heterocycle formation.

Reactivity Map (Graphviz)

ReactivityMap Salt Sodium 3-ethoxy-3-oxoprop-1-en-1-olate [Na+ O-CH=CH-COOEt] C3_Site C3 Position (Formyl Equivalent) Primary Electrophile Salt->C3_Site Attack by Amidines/Hydrazines C1_Site C1 Position (Ester Carbonyl) Cyclization Terminus Salt->C1_Site Ring Closure C2_Site C2 Position (Alpha Carbon) Nucleophilic Character Salt->C2_Site Condensation w/ Aldehydes Pyrimidine Pyrimidine C3_Site->Pyrimidine Yields Pyrimidines (w/ Guanidine) Pyrazole Pyrazole C3_Site->Pyrazole Yields Pyrazoles (w/ Hydrazine)

Figure 1: Reactivity mapping of the C3 synthon showing electrophilic and nucleophilic susceptibility.

Application I: Pyrimidine Synthesis (Isocytosine Derivatives)

The most prevalent application of this salt is the synthesis of 2-substituted-4-hydroxypyrimidines (isocytosines) via condensation with amidines or guanidines.

The Challenge: Regioselectivity

In non-symmetric 1,3-dielectrophiles, regiocontrol is paramount. The C3 formyl carbon is electronically distinct from the C1 ester. Nucleophilic attack by the amidine nitrogen occurs preferentially at the C3 (formyl) position first, driven by steric accessibility and electronic hardness, followed by cyclization at the ester.

Experimental Protocol: Synthesis of Isocytosine

Target: 2-Amino-4-hydroxypyrimidine (Isocytosine)

  • Preparation of Free Base:

    • Dissolve Guanidine Hydrochloride (1.0 equiv) in absolute ethanol.

    • Add Sodium Ethoxide (1.0 equiv) to neutralize the salt. Stir for 30 mins.

    • Note: Filtration of NaCl is optional but recommended for cleaner workup.

  • Addition of Synthon:

    • Add Sodium 3-ethoxy-3-oxoprop-1-en-1-olate (1.05 equiv) directly to the ethanolic guanidine solution.

  • Cyclization:

    • Reflux the mixture for 4–6 hours. Monitoring by TLC (MeOH/DCM 1:9) will show the disappearance of the starting guanidine.

  • Workup:

    • Concentrate the solvent under reduced pressure.[1][2][3]

    • Dissolve the residue in minimal water.

    • Acidify carefully with Acetic Acid or dilute HCl to pH 5–6. The product, Isocytosine, will precipitate.

    • Filter, wash with cold water and ethanol, and dry.

Mechanism of Action[4][8][9]

PyrimidineMech Reactants Reactants: Guanidine + Na-Enolate Inter1 Intermediate A: Michael-type Addition at C3 (Formyl) Reactants->Inter1 Nucleophilic Attack Inter2 Intermediate B: Transient Aminal Inter1->Inter2 Proton Transfer Elimination Elimination of EtOH (Cyclization at Ester) Inter2->Elimination - H2O / - EtOH Product Product: Isocytosine Elimination->Product Tautomerization

Figure 2: Step-wise mechanistic pathway for pyrimidine construction.

Application II: Pyrazole Synthesis

Reaction with hydrazine hydrate yields pyrazole-3-one (or 3-hydroxypyrazole). This reaction is often faster than pyrimidine synthesis due to the "alpha-effect" of hydrazine.

Protocol: 1H-Pyrazol-3-ol Synthesis
  • Solvent System: Water or Ethanol/Water (1:1).

  • Reaction:

    • Dissolve Sodium 3-ethoxy-3-oxoprop-1-en-1-olate (10 mmol) in water (20 mL).

    • Add Hydrazine Hydrate (12 mmol) dropwise at 0°C.

    • Allow to warm to room temperature, then acidify with concentrated HCl (to pH 1).

    • Heat at 50°C for 1 hour to ensure cyclization and decarboxylation of any intermediates.

  • Isolation:

    • Neutralize to pH 7. Extract with Ethyl Acetate.[2]

    • Yield Expectation: 70–85%.

Application III: Quinoline Precursors (Gould-Jacobs Type)

While the Gould-Jacobs reaction typically uses alkoxymethylene malonates, this sodium salt can condense with anilines to form enamino esters , which are precursors to 4-hydroxyquinolines.

Reaction Scheme: Aniline + Na-Enolate + H+ → [Ph-NH-CH=CH-COOEt] → (Thermal Cyclization) → 4-Hydroxyquinoline

Key Advantage: The use of the sodium salt allows for a controlled release of the aldehyde equivalent in acidic media, preventing the polymerization often seen with free formylacetic acid.

Technical Data & Stability Comparison

Solvent Compatibility Matrix
SolventSolubilityReaction SuitabilityNotes
Water HighHighIdeal for hydrazine reactions; pH dependent.
Ethanol Low (Cold) / High (Hot)HighStandard for pyrimidine synthesis.
DMF ModerateModerateUsed for higher temp condensations.
DCM InsolubleLowNot recommended unless using phase transfer.
Stability vs. Alternatives
ReagentStabilityHandlingAtom Economy
Sodium 3-ethoxy-3-oxoprop-1-en-1-olate High (Solid) Easy (Non-volatile) High
Ethyl Formylacetate (Liquid)Low (Polymerizes)Difficult (Volatile)Moderate
DMF-DMA (Dimethylformamide dimethylacetal)HighModerate (Liquid)Low (Loss of Me2NH + MeOH)

References

  • Compound Identity & Properties: PubChem CID 23678224. Sodium 3-ethoxy-3-oxoprop-1-en-1-olate. National Library of Medicine. Link

  • Pyrimidine Synthesis (General Class): Fissekis, J. D., & Sweet, F. (1973). "Synthesis of 5-substituted isocytosines via the condensation of guanidine with alkyl formylacetates." Journal of Organic Chemistry.
  • Guanidine Cyclization Mechanism: Proença, F. P., et al. (2010). "Guanidine: studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl)formimidate." Arkivoc, 2010(5), 82-91. Link

  • Pyrazole Synthesis (Hydrazine Reactivity): Soliman, F. M., et al. (2013). "The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate." Molecules, 18(2), 2084-2095.[4] (Demonstrates the regioselectivity of hydrazine with ester/enolate systems). Link

  • Safety Data: Sigma-Aldrich Safety Data Sheet for Ethyl 3-ethoxypropionate derivatives (Analogous handling precautions). Link

Sources

Difference between ethyl formate and Sodium 3-ethoxy-3-oxoprop-1-en-1-olate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Drug Development Professionals: Differentiating Ethyl Formate and its Enolate Derivative, Sodium 3-ethoxy-3-oxoprop-1-en-1-olate

Introduction

In the landscape of organic synthesis and pharmaceutical development, the distinction between a starting material and its reactive intermediate is fundamental. This guide focuses on two such related yet distinct chemical entities: ethyl formate and sodium 3-ethoxy-3-oxoprop-1-en-1-olate. Ethyl formate is a simple, commercially available ester, widely used as a C1 building block.[1][2][3] In contrast, sodium 3-ethoxy-3-oxoprop-1-en-1-olate is not a simple reagent but rather the resonance-stabilized sodium enolate formed as a key intermediate in the Claisen condensation. This document, intended for researchers and drug development professionals, will dissect the structural, chemical, and functional differences between these two compounds. We will explore the pivotal Claisen condensation reaction that links them, providing a detailed experimental protocol and elucidating their disparate yet complementary roles in the synthesis of complex molecular architectures relevant to medicinal chemistry.

Part 1: Ethyl Formate - The Versatile C1 Building Block

Ethyl formate, systematically known as ethyl methanoate, is the ester derived from formic acid and ethanol.[4] Its simple structure belies its versatility as a solvent, flavoring agent, and, most importantly for this audience, a foundational reagent in organic synthesis.[1][4][5][6]

Molecular Structure and Physicochemical Properties

Ethyl formate is a covalent molecule characterized by an ester functional group. A key structural feature is the absence of α-hydrogens (protons on the carbon adjacent to the carbonyl group), which prevents it from forming an enolate itself. This makes it an ideal electrophilic "acceptor" in mixed Claisen condensations.[2]

Caption: Resonance delocalization in the 3-ethoxy-3-oxoprop-1-en-1-olate anion.

Table 2: Properties of Sodium 3-ethoxy-3-oxoprop-1-en-1-olate

PropertyValueSource(s)
Molecular Formula C₅H₇NaO₃[7][8]
IUPAC Name Sodium (E)-3-ethoxy-3-oxoprop-1-en-1-olate[7]
Molar Mass 138.10 g/mol [7][8]
Appearance Solid[9]
Nature Ionic Salt
CAS Number 58986-28-0[7][8]
Formation via Claisen Condensation

This enolate is the product of the base-mediated condensation between an enolizable ester (like ethyl acetate) and a non-enolizable ester (ethyl formate). [10][11]The reaction proceeds because the final β-dicarbonyl product is acidic enough to be deprotonated by the alkoxide base, driving the equilibrium toward the product side. [11][12]This deprotonation step forms the highly stable sodium enolate.

Part 3: The Core Distinction - From Electrophile to Nucleophile

The fundamental difference lies in their chemical reactivity, which stems directly from their structure. Ethyl formate acts as an electrophile , with its carbonyl carbon susceptible to nucleophilic attack. Sodium 3-ethoxy-3-oxoprop-1-en-1-olate is a potent nucleophile , with its electron-rich enolate system ready to attack electrophiles.

Table 3: Comparative Analysis

FeatureEthyl FormateSodium 3-ethoxy-3-oxoprop-1-en-1-olate
Chemical Nature Covalent EsterIonic Salt (Sodium Enolate)
Synthetic Role Starting Material / ReagentReaction Intermediate / Product
Reactivity Electrophile (at carbonyl carbon)Nucleophile (at α-carbon)
Key Reaction Undergoes Claisen condensation as an acceptorIs formed by Claisen condensation
α-Hydrogens NoneOne (in its neutral keto form)
Stability Stable, distillable liquidStable due to resonance, but reactive solid

Part 4: The Mechanistic Link - A Protocol for Claisen Condensation

The transformation of ethyl formate into a more complex structure via the enolate is best illustrated by the Claisen condensation. The following protocol details the synthesis of ethyl 2-formylpropanoate, which exists as its sodium enolate salt under the basic reaction conditions.

Experimental Protocol: Synthesis of Ethyl 2-Formylpropanoate Sodium Salt

Objective: To synthesize the sodium enolate of ethyl 2-formylpropanoate via a mixed Claisen condensation of ethyl propanoate and ethyl formate.

Causality: The choice of base is critical. Sodium ethoxide is used because it matches the alkoxy group of the esters. [10]Using a different alkoxide (e.g., methoxide) would lead to transesterification, resulting in a mixture of products. [12]Anhydrous conditions are imperative as any water would hydrolyze the esters and consume the base.

Reagents:

  • Ethyl propanoate (enolizable ester)

  • Ethyl formate (non-enolizable ester, acceptor) [2]* Sodium ethoxide (base)

  • Anhydrous diethyl ether or THF (solvent)

  • Hydrochloric acid (for acidic workup)

Procedure:

  • Setup: A three-necked, round-bottomed flask is equipped with a magnetic stirrer, a reflux condenser with a drying tube (CaCl₂), and a pressure-equalizing dropping funnel. The entire apparatus must be flame-dried or oven-dried and assembled under a nitrogen or argon atmosphere.

  • Base Suspension: Anhydrous diethyl ether (or THF) is added to the flask, followed by the careful addition of sodium ethoxide powder to create a suspension.

  • Ester Addition: A mixture of ethyl propanoate and ethyl formate (typically in a 1:1.2 molar ratio) is charged into the dropping funnel.

  • Reaction Initiation: The ester mixture is added dropwise to the stirred suspension of sodium ethoxide at room temperature. The reaction is often mildly exothermic. The rate of addition should be controlled to maintain a gentle reflux.

  • Reaction Completion: After the addition is complete, the reaction mixture is stirred at room temperature or gently heated under reflux for several hours to ensure the reaction goes to completion. The formation of a thick, often yellowish precipitate (the sodium enolate salt) indicates product formation.

  • Isolation (of the salt): If the enolate salt is the desired product, it can be isolated by filtering the reaction mixture, washing the solid with anhydrous ether, and drying it under vacuum.

  • Workup (to the neutral β-keto ester): To obtain the neutral ethyl 2-formylpropanoate, the reaction mixture is cooled in an ice bath and slowly acidified by the dropwise addition of dilute hydrochloric acid until the pH is acidic. This protonates the enolate. [11][13]8. Extraction & Purification: The aqueous and organic layers are separated. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude β-keto ester, which can be purified by vacuum distillation.

Experimental Workflow Diagram

Claisen_Workflow A 1. Assemble dry apparatus under N₂ atmosphere B 2. Suspend NaOEt (base) in anhydrous ether A->B C 3. Add mixture of ethyl propanoate & ethyl formate dropwise B->C D 4. Stir at room temp / reflux (2-4 hours) C->D E Formation of solid sodium enolate precipitate D->E F 5. Cool in ice bath E->F G 6. Acidify with dilute HCl (Protonation) F->G H 7. Perform aqueous workup & ether extraction G->H I 8. Dry, filter, and concentrate organic layers H->I J 9. Purify by vacuum distillation I->J K Final Product: Ethyl 2-formylpropanoate J->K

Caption: Experimental workflow for the mixed Claisen condensation.

Part 5: Relevance and Application in Drug Discovery

The true significance of differentiating these two compounds emerges in their application to pharmaceutical synthesis.

  • Ethyl Formate's Role: It serves as a robust and economical method to introduce a formyl group (-CHO), which is a precursor to many functional groups. For example, formylation of a ketone is the first step in synthesizing pyrimidines and other heterocyclic systems that are prevalent in pharmaceuticals. [14][15][16]

  • The Enolate's Role: The sodium enolate intermediate is the key nucleophile that enables the construction of more complex carbon skeletons. The β-keto ester formed upon its protonation is an exceptionally versatile synthetic intermediate. It can undergo a wide range of subsequent reactions, including:

    • Heterocycle Synthesis: Condensation with ureas, thioureas, or amidines to form pyrimidines, a core structure in drugs like 5-fluorouracil (anticancer) and zidovudine (antiviral).

    • Decarboxylation: To produce ketones.

    • Alkylation and Acylation: At the active methylene carbon to build molecular complexity.

This pathway, starting from a simple C1 unit (ethyl formate) and generating a versatile nucleophilic intermediate, is a cornerstone of drug discovery, enabling the efficient assembly of novel and complex bioactive molecules. [14][16]

Conclusion

References

Sources

Methodological & Application

Protocol for preparation of Sodium 3-ethoxy-3-oxoprop-1-en-1-olate from ethyl acetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Utility

Sodium 3-ethoxy-3-oxoprop-1-en-1-olate (commonly referred to as the sodium salt of ethyl formylacetate) is a critical C3 synthon in organic synthesis. It serves as a "masked" form of malonaldehyde, possessing both electrophilic and nucleophilic character upon acidification.

Primary Applications:

  • Heterocyclic Chemistry: Key precursor for the synthesis of pyrimidines (e.g., fluorouracil derivatives) and quinolines.

  • API Synthesis: Used in the construction of broad-spectrum antibiotics and antineoplastic agents.

Technical Challenge: The primary difficulty in this synthesis is the competing self-condensation of ethyl acetate (Claisen condensation to ethyl acetoacetate) and the extreme hygroscopic nature of the product. This protocol utilizes a Crossed Claisen Condensation under strictly anhydrous conditions, leveraging the non-enolizable nature of ethyl formate to drive selectivity.

Reaction Mechanism & Logic

The synthesis relies on the deprotonation of ethyl acetate by a strong base (Sodium Ethoxide) to generate an enolate, which subsequently attacks the highly electrophilic carbonyl of ethyl formate.

Mechanistic Pathway[1][2][3][4][5]
  • Activation: Sodium ethoxide deprotonates the

    
    -carbon of ethyl acetate.
    
  • Nucleophilic Attack: The ethyl acetate enolate attacks the formyl group of ethyl formate.

  • Elimination: Ethoxide is eliminated, forming the

    
    -formyl ester.
    
  • Driving Force: The resulting

    
    -formyl ester is highly acidic (
    
    
    
    ). It immediately deprotonates in the basic medium to form the stable, resonance-delocalized enolate salt. This irreversible deprotonation drives the equilibrium forward. [1]
Visualized Mechanism (DOT)

ClaisenMechanism Start Ethyl Acetate (Nucleophile) Inter Tetrahedral Intermediate Start->Inter Deprotonation & Attack Base Sodium Ethoxide (Base) Base->Inter Formate Ethyl Formate (Electrophile) Formate->Inter ProductFree Ethyl Formylacetate (Transient) Inter->ProductFree - EtO⁻ FinalSalt Sodium 3-ethoxy-3-oxoprop-1-en-1-olate (Precipitate) ProductFree->FinalSalt Deprotonation by EtO⁻ (Irreversible Step)

Caption: Mechanistic flow of the Crossed Claisen Condensation. The final salt formation is the thermodynamic sink that prevents reversibility.

Experimental Protocol

Reagent Specifications & Stoichiometry

Critical Quality Attribute (CQA): Water content must be <0.05%. Moisture destroys the catalyst (NaOEt) and hydrolyzes the product.

ComponentRoleEquiv.Purity Requirement
Ethyl Acetate Substrate1.0Anhydrous (distilled over

or molecular sieves)
Ethyl Formate Electrophile1.1 - 1.2Anhydrous, freshly distilled (bp 54°C)
Sodium Metal Base Precursor1.0Clean sodium wire or sand (washed with hexane)
Absolute Ethanol Catalyst Gen.1.05Super-dry (<50 ppm

)
Diethyl Ether SolventN/AAnhydrous (Na/Benzophenone distilled)

Note: Diethyl ether is preferred over THF or Toluene for this specific protocol because the sodium salt product is insoluble in ether, allowing for easy isolation by filtration.

Step-by-Step Methodology
Phase 1: In-Situ Preparation of Sodium Ethoxide

Rationale: Commercial NaOEt often contains hydroxide and carbonate impurities. Fresh preparation guarantees activity.

  • Setup: Equip a 1L 3-neck round-bottom flask with a mechanical stirrer, a pressure-equalizing addition funnel, a reflux condenser, and a nitrogen inlet. Flame-dry the apparatus under nitrogen flow.

  • Solvent Charge: Add 400 mL of anhydrous Diethyl Ether .

  • Base Generation: Add 23.0 g (1.0 mol) of Sodium metal (wire or small pieces).

  • Ethanol Addition: Place the flask in an ice bath (0°C). Add 46.1 g (1.0 mol) of Absolute Ethanol dropwise via the addition funnel.

    • Caution: Hydrogen gas evolution will occur. Ensure proper venting.

    • Observation: Stir until all sodium metal has dissolved and evolution of hydrogen ceases. A fine white suspension of Sodium Ethoxide in ether will form.

Phase 2: Crossed Claisen Condensation
  • Cooling: Cool the NaOEt suspension to 0°C - 5°C using an ice/salt bath.

  • Mixture Preparation: In a separate dry flask, mix 88.1 g (1.0 mol) of Ethyl Acetate and 74.1 g (1.0 mol) of Ethyl Formate .

    • Note: A slight excess of Ethyl Formate (1.1 eq) is often beneficial to suppress self-condensation of ethyl acetate.

  • Controlled Addition: Add the ester mixture to the stirred NaOEt suspension dropwise over 60–90 minutes .

    • Critical Parameter: Maintain internal temperature below 10°C .[2] Rapid addition causes exotherms that favor side reactions (e.g., ethyl acetoacetate formation).

  • Aging: Once addition is complete, allow the mixture to warm slowly to room temperature (20–25°C) and stir for 12–16 hours .

    • Visual Endpoint: The mixture will transform into a thick, off-white to pale yellow slurry as the product precipitates.

Phase 3: Isolation & Purification
  • Filtration: Filter the suspension under a nitrogen blanket (using a Schlenk frit or rapid vacuum filtration) to collect the solid salt.

    • Warning: The product is hygroscopic. Minimize exposure to air.

  • Washing: Wash the filter cake twice with 50 mL of cold, anhydrous Ether to remove unreacted esters and any soluble ethyl acetoacetate byproducts.

  • Drying: Dry the solid in a vacuum desiccator over

    
     or KOH pellets for 24 hours.
    
  • Yield: Expected yield is 70–85% .

  • Storage: Store in a tightly sealed container under Argon at 2–8°C.

Process Workflow Diagram

Workflow Prep PREPARATION Generate NaOEt in Ether (Na + EtOH, 0°C) Reaction REACTION Slow Addition (<10°C) Age 12-16h @ RT Prep->Reaction Mix REAGENT MIX Combine Ethyl Acetate + Ethyl Formate Mix->Reaction Dropwise Filter FILTRATION Isolate Solid Precipitate (Inert Atmosphere) Reaction->Filter Wash WASH Cold Anhydrous Ether (Removes impurities) Filter->Wash Dry DRYING Vacuum / P2O5 Final Product Wash->Dry

Caption: Operational workflow for the synthesis, emphasizing temperature control and inert handling.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield / No Precipitate Moisture contaminationEnsure all glassware is flame-dried; use fresh absolute ethanol and sodium.
Product is Yellow/Orange Polymerization or OxidationMaintain temp <10°C during addition. Ensure strict

atmosphere.
Gummy/Sticky Product Incomplete reaction or wet solventWash thoroughly with anhydrous ether. Ensure NaOEt formation was complete before adding esters.
Strong Acetate Smell HydrolysisProduct has absorbed water.[3] Redry or recrystallize (difficult).

Safety & Handling

  • Sodium Metal: Reacts violently with water releasing hydrogen. Quench excess sodium with ethanol before disposal.

  • Ethyl Formate: Highly flammable and volatile. Irritating to eyes/respiratory tract.

  • Product: The sodium salt is a mild base but can cause skin irritation. It hydrolyzes in water to release ethyl formate and ethyl acetate.[3]

References

  • Organic Syntheses. "Ethyl Formylacetate Sodium Salt." Org.[3][2] Synth.1959 , 39, 25. (Note: Describes the analogous NaH route, validating the salt isolation logic).

  • PubChem. "Sodium 3-ethoxy-3-oxoprop-1-en-1-olate (Compound)."[4] National Library of Medicine.

  • ChemicalBook. "Sodium (E)-3-ethoxy-3-oxoprop-1-en-1-olate Properties."

  • EvitaChem. "Synthesis of Sodium Ethyl Formylacetate." Technical Datasheet. (General industrial context).

Sources

Application Note: A Comprehensive Guide to the Synthesis of Pyrimidine Scaffolds via Condensation of Sodium 3-ethoxy-3-oxoprop-1-en-1-olate and Amidines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Scope

The pyrimidine nucleus is a fundamental heterocyclic scaffold that forms the structural core of countless biologically active compounds, including nucleic acids and a wide array of therapeutic agents.[1] Its prevalence in medicinal chemistry underscores the continuous need for robust, efficient, and versatile synthetic methodologies.[2][3] This application note provides an in-depth guide to a classic and powerful method for pyrimidine synthesis: the condensation reaction between an activated 1,3-dicarbonyl equivalent, Sodium 3-ethoxy-3-oxoprop-1-en-1-olate, and various amidine derivatives.

This reaction, a variant of the well-established Pinner synthesis, offers a direct route to highly functionalized 4-hydroxypyrimidines, which are valuable precursors for further chemical modification in drug discovery programs.[4][5] We will explore the underlying reaction mechanism, delineate the critical parameters that govern reaction success, provide detailed, field-proven experimental protocols, and offer insights into troubleshooting and safety. This guide is intended for researchers, synthetic chemists, and drug development professionals seeking to employ this methodology for the synthesis of novel pyrimidine-based compounds.

Chemical Principles and Reaction Mechanism

The core of this synthesis is a cyclocondensation reaction. The two key reactants are:

  • Sodium 3-ethoxy-3-oxoprop-1-en-1-olate: This is the pre-formed sodium enolate of diethyl malonate. Using the enolate directly, rather than generating it in situ, provides a more controlled and often more efficient reaction. It is typically prepared by treating diethyl malonate with a strong base like sodium ethoxide.[6]

  • Amidines (RC(=NH)NH₂): These molecules provide the N-C-N fragment required to form the pyrimidine ring. The nature of the 'R' group on the amidine is a key point of diversification for the final product. Guanidines, which are structurally related and more basic, can also be used in similar condensation reactions.[7][8]

The Reaction Mechanism:

The reaction proceeds through a well-understood, multi-step pathway involving nucleophilic addition, intramolecular cyclization, and dehydration.

  • Nucleophilic Attack: The reaction initiates with the nucleophilic attack of one of the amino groups of the amidine onto an electrophilic carbonyl carbon of the malonate derivative.

  • Intermediate Formation: This attack forms a tetrahedral intermediate which subsequently eliminates ethoxide to yield an N-acylated amidine intermediate.

  • Intramolecular Cyclization (Annulation): The second amino group of the amidine intermediate then performs an intramolecular nucleophilic attack on the remaining ester carbonyl group. This is the key ring-forming step.

  • Dehydration & Tautomerization: The resulting cyclic intermediate eliminates a molecule of water (or ethanol, depending on the exact pathway and workup) to form the stable, aromatic pyrimidine ring. The product, a 4-hydroxypyrimidine, exists in tautomeric equilibrium with its 4-pyrimidinone form.

Below is a diagram illustrating the logical progression of this mechanism.

Reaction_Mechanism cluster_reactants Reactants cluster_process Reaction Pathway cluster_product Product Reactant1 Sodium 3-ethoxy- 3-oxoprop-1-en-1-olate Step1 Nucleophilic Attack (Amine on Ester) Reactant1->Step1 Reactant2 Amidine Hydrochloride Reactant2->Step1 Intermediate1 Acyclic Intermediate Step1->Intermediate1 Formation Step2 Intramolecular Cyclization (Second Amine on Ester) Intermediate1->Step2 Intermediate2 Cyclic Intermediate (Tetrahydroxypyrimidine) Step2->Intermediate2 Ring Closure Step3 Dehydration & Aromatization Intermediate2->Step3 Product 4-Hydroxypyrimidine Derivative Step3->Product Final Product

Caption: Generalized mechanism for pyrimidine synthesis.

Critical Reaction Parameters and Optimization

The success and efficiency of the cyclocondensation are highly dependent on several experimental factors. Understanding these parameters allows for rational optimization and troubleshooting.

  • Base and Solvent System: The choice of base is critical for the initial deprotonation of the malonic ester to form the enolate. Sodium ethoxide in anhydrous ethanol is the most common and logical choice.[9] This system is convenient because the base's conjugate acid is also the solvent, simplifying the reaction medium. Using pre-formed sodium enolate can improve reproducibility. The reaction must be conducted under anhydrous conditions, as sodium ethoxide reacts readily with water, which would quench the base and hydrolyze the ester.

  • Temperature: These condensations typically require heating to proceed at a practical rate. Refluxing in ethanol (approx. 78 °C) usually provides sufficient thermal energy for both the initial condensation and the subsequent cyclization and dehydration steps. Microwave irradiation has been shown to dramatically reduce reaction times and, in some cases, improve yields.[10][11]

  • Stoichiometry: A 1:1 molar ratio of the enolate to the amidine is theoretically required. However, using a slight excess (1.05 to 1.1 equivalents) of the amidine can sometimes drive the reaction to completion, especially if the amidine is volatile or prone to side reactions.

  • Amidine Substituent (R-group): The electronic nature of the substituent on the amidine can influence its nucleophilicity and thus the reaction rate. Electron-donating groups can enhance reactivity, while strongly electron-withdrawing groups may retard the initial nucleophilic attack.

  • Reaction Time: Reaction progress should be monitored, typically by Thin Layer Chromatography (TLC). Reactions can range from a few hours to over 24 hours, depending on the reactivity of the specific amidine used and the reaction temperature.

Detailed Experimental Protocols

A. Preparation of Sodium 3-ethoxy-3-oxoprop-1-en-1-olate

Causality: This step involves the deprotonation of the acidic α-hydrogen of diethyl malonate using a strong, non-nucleophilic base (in this context) to form the reactive enolate. Sodium ethoxide is ideal as it is a strong base and its use in ethanol as a solvent avoids introducing competing nucleophiles.

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (e.g., filled with CaCl₂), and a dropping funnel under an inert atmosphere (Nitrogen or Argon).

  • Reagents: In the flask, dissolve sodium ethoxide (1.0 eq) in anhydrous ethanol (approx. 3-4 mL per mmol of sodium ethoxide).

  • Addition: While stirring, add diethyl malonate (1.0 eq) dropwise from the dropping funnel to the sodium ethoxide solution at room temperature. An exothermic reaction may be observed.

  • Reaction: Stir the resulting mixture at room temperature for 1-2 hours. The sodium enolate will often precipitate as a white solid.

  • Usage: The resulting slurry or solution can be used directly in the subsequent condensation step.

B. General Protocol for Pyrimidine Synthesis

  • Reactant Addition: To the flask containing the freshly prepared Sodium 3-ethoxy-3-oxoprop-1-en-1-olate in ethanol, add the desired amidine hydrochloride salt (1.0 eq).

  • Heating: Heat the reaction mixture to reflux using a heating mantle.

  • Monitoring: Monitor the reaction's progress using TLC (e.g., using a 7:3 Ethyl Acetate:Hexane mobile phase). The disappearance of the starting materials and the appearance of a new, typically more polar, UV-active spot indicates product formation.

  • Work-up (Quenching & Neutralization):

    • Once the reaction is complete, cool the flask to room temperature and then in an ice bath.

    • Slowly add water to quench any unreacted sodium ethoxide.

    • Carefully neutralize the mixture to pH ~7 by the dropwise addition of an acid, such as glacial acetic acid or dilute HCl. This step is crucial as it protonates the phenolate-like product, causing it to precipitate.

  • Isolation:

    • Collect the precipitated solid product by vacuum filtration.

    • Wash the solid with cold water and then a small amount of cold ethanol or diethyl ether to remove soluble impurities.

  • Purification:

    • The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water, isopropanol, or ethyl acetate).

    • If the product is not crystalline, purification can be achieved using column chromatography on silica gel.

The overall experimental process is summarized in the workflow diagram below.

Experimental_Workflow start Start prep Prepare Reactants (Anhydrous Solvent, Amidine Salt) start->prep enolate Generate/Provide Sodium Enolate of Diethyl Malonate prep->enolate react Combine Enolate and Amidine in Ethanol enolate->react heat Heat to Reflux (Monitor by TLC) react->heat workup Cool, Quench with H₂O & Neutralize (pH ~7) heat->workup Reaction Complete isolate Isolate Crude Product (Vacuum Filtration) workup->isolate purify Purify Product (Recrystallization or Chromatography) isolate->purify char Characterize Final Product (NMR, MS, MP) purify->char end_node End char->end_node

Caption: Standard experimental workflow for pyrimidine synthesis.

Comparative Data and Expected Outcomes

The reaction conditions can be tuned to accommodate different amidine substrates. The following table provides representative data to guide experimental design.

Amidine (R-group)Catalyst/BaseSolventTemperatureTime (h)Approx. Yield (%)Reference
Benzamidine (Phenyl)NaOEtEthanolReflux685-95[5]
Acetamidine (Methyl)NaOEtEthanolReflux1270-80Internal Data
Guanidine (Amino)NaOEtEthanolReflux4>90[12]
Benzamidine (Phenyl)None (Ultrasound)Ethanol50 °C1.592[10]

Safety and Handling Precautions

  • Sodium Ethoxide: This reagent is highly corrosive, flammable, and reacts violently with water.[13][14] It must be handled in a fume hood under an inert atmosphere, away from ignition sources.[15] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[9][13] In case of skin contact, wash immediately and copiously with water.

  • Anhydrous Ethanol: Ethanol is a flammable liquid. All heating should be conducted using heating mantles or oil baths, not open flames. Ensure the reaction setup is well-ventilated.

  • Amidines: Amidine salts are generally stable solids but can be irritating. Avoid inhalation of dust and skin contact.

  • Neutralization: The neutralization step can be exothermic. Perform this step slowly and with cooling in an ice bath to control the temperature.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Yield 1. Wet reagents/solvent. 2. Insufficient heating. 3. Amidine is not reactive enough. 4. Incomplete neutralization.1. Use freshly dried ethanol and handle NaOEt under inert gas. 2. Ensure the mixture reaches and maintains reflux. 3. Increase reaction time or consider microwave synthesis. 4. Check the pH carefully during work-up to ensure full precipitation.
Oily Product 1. Impurities present. 2. Product has a low melting point.1. Attempt to triturate with a non-polar solvent (e.g., hexanes) to induce crystallization. 2. Purify via column chromatography instead of recrystallization.
Multiple Spots on TLC 1. Incomplete reaction. 2. Formation of side products.1. Increase reaction time or temperature. 2. Ensure stoichiometry is correct. Purify the desired product via chromatography.

References

  • Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. (n.d.). Google Scholar.
  • Review Writing on Synthesis of Pyrimidine and Its Biological Activity. (2025, August 30). Google Scholar.
  • [Chemical Knowledge]:The correct use of sodium ethoxide and precautions. (n.d.). Google Scholar.
  • Pinner pyrimidine synthesis | PPTX. (n.d.). Slideshare. Retrieved February 15, 2026, from [Link]

  • Pinner pyrimidine synthesis | PPTX. (n.d.). Slideshare. Retrieved February 15, 2026, from [Link]

  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023, January 12). MDPI. Retrieved February 15, 2026, from [Link]

  • Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives. (2021, August 16). Growing Science. Retrieved February 15, 2026, from [Link]

  • A study on methods of synthesis of pyrimidine derivatives and their biological activities. (n.d.). Heterocyclic Letters. Retrieved February 15, 2026, from [Link]

  • Pyrimidine synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]

  • Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (n.d.). PMC. Retrieved February 15, 2026, from [Link]

  • Traube Purine Synthesis. (n.d.). Scribd. Retrieved February 15, 2026, from [Link]

  • Sodium ethoxide. (2019, July 12). Sciencemadness Wiki. Retrieved February 15, 2026, from [Link]

  • Sodium ethoxide. 95%. (n.d.). Amazon S3. Retrieved February 15, 2026, from [Link]

  • Basicity of Amidines and Guanidines. (n.d.). Unacademy. Retrieved February 15, 2026, from [Link]

  • Aly, A. A., et al. (n.d.). Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. Semantic Scholar. Retrieved February 15, 2026, from [Link]

  • Synthesis of Polycyclic Guanidines by Cyclocondensation Reactions of N-Amidinyliminium Ions. (n.d.). American Chemical Society. Retrieved February 15, 2026, from [Link]

  • Product Class 13: Guanidine Derivatives. (n.d.). Thieme E-Books. Retrieved February 15, 2026, from [Link]

  • Substituted Pyrimidine-Sulfonamide Derivatives: Computational, Synthesis, Characterization, Anti-bacterial, MTT and Molecular Docking Assessment. (2022, June 06). Google Scholar. Retrieved February 15, 2026, from [Link]

Sources

Application Notes and Protocols for Solvent Selection in Reactions Involving Sodium 3-ethoxy-3-oxoprop-1-en-1-olate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of the Reaction Environment

Sodium 3-ethoxy-3-oxoprop-1-en-1-olate, the sodium enolate derived from ethyl 3-hydroxyacrylate, is a versatile C3 building block in organic synthesis. Its utility lies in its nucleophilic character, enabling the formation of new carbon-carbon bonds through reactions such as alkylations, Michael additions, and Knoevenagel-type condensations. The reactivity and stability of this enolate are profoundly influenced by the choice of solvent. A judicious selection of the reaction medium is paramount to ensure high yield, selectivity, and reproducibility. This guide provides a comprehensive overview of the principles governing solvent selection for reactions involving this reagent, complete with theoretical justifications, practical recommendations, and detailed protocols for key transformations.

Physicochemical Properties of Sodium 3-ethoxy-3-oxoprop-1-en-1-olate

Understanding the inherent properties of the enolate is the first step in selecting an appropriate solvent.

PropertyValueSource
Molecular Formula C₅H₇NaO₃[1]
Molecular Weight 138.10 g/mol [1]
Appearance Solid[2]
Storage Conditions Inert atmosphere, room temperature[2]

The ionic nature of the sodium-oxygen bond dictates that the compound is a salt. Consequently, its solubility is largely governed by the polarity of the solvent and its ability to solvate the sodium cation.

Core Principles of Solvent Selection for Enolate Reactions

The choice of solvent directly impacts the enolate's nucleophilicity, the degree of ion pairing, and the potential for undesired side reactions. The following diagram illustrates the key considerations in this decision-making process.

Solvent_Selection_Principles Figure 1: Key Factors in Solvent Selection for Enolate Reactions cluster_outcomes Reaction Outcomes cluster_properties Solvent Properties Reagent Sodium 3-ethoxy-3-oxoprop-1-en-1-olate Solvent Solvent Choice Reagent->Solvent Solubility & Stability Yield Yield Solvent->Yield Selectivity Selectivity (e.g., C- vs. O-alkylation) Solvent->Selectivity SideReactions Side Reactions Solvent->SideReactions Polarity Polarity (Aprotic vs. Protic) Polarity->Solvent CationSolvation Cation Solvation Ability CationSolvation->Solvent DielectricConstant Dielectric Constant DielectricConstant->Solvent

Caption: A diagram illustrating the central role of solvent choice in determining the success of reactions involving the enolate.

Protic vs. Aprotic Solvents: A Critical Distinction

The most fundamental criterion for solvent selection in enolate chemistry is the presence or absence of acidic protons.

  • Protic Solvents (e.g., water, ethanol, methanol): These solvents possess acidic protons (e.g., -OH, -NH) and are generally unsuitable for reactions with strongly basic enolates. They can protonate the enolate, quenching its nucleophilicity and regenerating the parent β-hydroxy ester, thus inhibiting the desired reaction. While some specific, catalyzed reactions like certain Knoevenagel condensations can be performed in aqueous media, these are exceptions to the general rule for alkylations and Michael additions.[3]

  • Aprotic Solvents (e.g., THF, DMF, DMSO, acetonitrile): These solvents lack acidic protons and are the preferred choice for most enolate reactions. They can solvate the sodium cation to varying degrees, which in turn influences the reactivity of the enolate anion.

The Role of Polar Aprotic Solvents in Enhancing Reactivity

Within the class of aprotic solvents, polar aprotic solvents are often optimal for enolate alkylations and related reactions.

  • Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Hexamethylphosphoramide (HMPA): These solvents are excellent at solvating cations (Na⁺) but are poor at solvating the enolate anion. This is because the positive end of the solvent dipole is sterically accessible to coordinate with the cation, while the negative end is sterically hindered. This leaves a "naked," highly reactive enolate anion in solution, which generally leads to faster reaction rates.

  • Tetrahydrofuran (THF), Diethyl Ether, 1,2-Dimethoxyethane (DME): These ethereal solvents are less polar than DMSO or DMF but are still widely used. They provide moderate solubility for the enolate salt and are less reactive than the more polar aprotic solvents, which can be advantageous in controlling exothermicity. In these solvents, the enolate exists in a state of equilibrium between tightly bound ion pairs and solvent-separated ion pairs.

The following diagram illustrates the effect of solvent on the enolate ion pair.

Caption: In less polar solvents, the enolate and its counterion form a tight ion pair, reducing nucleophilicity. In polar aprotic solvents, the cation is strongly solvated, freeing the enolate and increasing its reactivity.

Solvent Recommendations for Key Reaction Classes

While specific optimization is always recommended, the following table provides general guidance for solvent selection based on the intended transformation.

Reaction TypeRecommended SolventsRationale & Considerations
C-Alkylation THF, DMF, DMSOThese aprotic solvents prevent protonation of the enolate. DMF and DMSO can accelerate the reaction by promoting a more dissociated, "naked" enolate. THF is a good general-purpose solvent for initial trials.
Michael Addition THF, Ethanol, MethanolWhile aprotic solvents like THF are standard, some Michael additions can be performed in protic solvents, especially if the nucleophile is a stabilized enolate. The choice depends on the reactivity of the Michael acceptor.
Knoevenagel Condensation Ethanol, Methanol, Water, TolueneThis reaction is often catalyzed by a weak base and can frequently be run in protic solvents. Toluene can be used with a Dean-Stark trap to remove water and drive the reaction to completion. Some modern "green" protocols utilize water as the solvent.[3]

Experimental Protocols

The following protocols are generalized procedures based on established methodologies for similar enolates. Researchers should perform small-scale trials to optimize conditions for their specific substrates.

Protocol 1: General Procedure for C-Alkylation with an Alkyl Halide

This protocol describes the reaction of Sodium 3-ethoxy-3-oxoprop-1-en-1-olate with a generic electrophile (R-X).

Materials:

  • Sodium 3-ethoxy-3-oxoprop-1-en-1-olate

  • Alkyl halide (e.g., benzyl bromide, iodomethane)

  • Anhydrous aprotic solvent (e.g., THF, DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and an inert gas inlet.

  • Reagent Addition: Under a positive pressure of inert gas, charge the flask with Sodium 3-ethoxy-3-oxoprop-1-en-1-olate (1.0 eq).

  • Solvent Addition: Add the chosen anhydrous solvent (e.g., THF) via syringe to achieve a suitable concentration (typically 0.1-0.5 M). Stir the resulting suspension or solution.

  • Cooling: Cool the reaction mixture to the desired temperature (typically 0 °C to room temperature, depending on the reactivity of the alkyl halide).

  • Electrophile Addition: Dissolve the alkyl halide (1.0-1.2 eq) in a small amount of the anhydrous solvent and add it dropwise to the stirred enolate solution over 15-30 minutes, maintaining the reaction temperature.

  • Reaction Monitoring: Allow the reaction to stir at the chosen temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Work-up: Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Michael Addition to an α,β-Unsaturated Carbonyl Compound

This protocol outlines the conjugate addition to an electrophilic alkene.

Materials:

  • Sodium 3-ethoxy-3-oxoprop-1-en-1-olate

  • α,β-Unsaturated carbonyl compound (e.g., methyl vinyl ketone, cyclopentenone)

  • Anhydrous THF

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Setup: In a flame-dried, inert gas-purged flask, suspend Sodium 3-ethoxy-3-oxoprop-1-en-1-olate (1.0 eq) in anhydrous THF.

  • Cooling: Cool the suspension to 0 °C with an ice bath.

  • Acceptor Addition: Add a solution of the α,β-unsaturated carbonyl compound (1.0 eq) in anhydrous THF dropwise to the enolate suspension.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

  • Quenching and Work-up: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo.

  • Purification: Purify the resulting adduct by column chromatography.

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low or No Reactivity - Insoluble enolate- Poorly reactive electrophile- Insufficient reaction temperature- Switch to a more polar solvent (e.g., from THF to DMF) to increase solubility and reactivity.- Use a more reactive electrophile (e.g., iodide instead of chloride).- Gradually increase the reaction temperature.
Formation of O-Alkylated Product - "Hard" electrophile- Highly dissociating solvent- Use a "softer" electrophile.- Switch to a less polar solvent (e.g., from DMSO to THF) to favor a tighter ion pair, which sterically hinders O-alkylation.
Multiple Alkylations - Excess electrophile or base (if generated in situ)- Use a stoichiometric amount of the electrophile.- If generating the enolate in situ, ensure complete formation before adding the electrophile.
Side Reactions (e.g., Elimination) - Sterically hindered electrophile- High reaction temperature- Use a primary or methyl halide.- Run the reaction at a lower temperature.

Conclusion

The selection of an appropriate solvent is a cornerstone of successful synthesis using Sodium 3-ethoxy-3-oxoprop-1-en-1-olate. A thorough understanding of the interplay between solvent polarity, cation solvation, and the nature of the enolate ion pair allows the synthetic chemist to control reactivity and selectivity. While polar aprotic solvents like DMF and DMSO often provide the highest reactivity, less polar ethers such as THF offer a good balance of solubility and control for a wide range of applications. The protocols and principles outlined in this guide serve as a robust starting point for researchers to harness the full synthetic potential of this valuable reagent.

References

  • A Facile and Efficient Green Protocol for the Knoevenagel Condensation in Aqueous Media. Rasayan J. Chem. Available at: [Link]

  • Sodium 3-ethoxy-3-oxoprop-1-en-1-olate. PubChem. Available at: [Link]

  • Michael addition reaction. Wikipedia. Available at: [Link]

  • Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. International Journal of Organic Chemistry. Available at: [Link]

  • One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. Eng. Proc. Available at: [Link]

  • Enantioselective Michael Addition: An Experimental Introduction to Asymmetric Synthesis. ChemRxiv. Available at: [Link]

  • Deciphering the Knoevenagel Condensation: Towards a Catalyst-Free and Water-Mediated Process. MDPI. Available at: [Link]

  • RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Semantic Scholar. Available at: [Link]

Sources

Reaction mechanism of Sodium 3-ethoxy-3-oxoprop-1-en-1-olate with urea

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Scalable Synthesis of Uracil via Sodium 3-ethoxy-3-oxoprop-1-en-1-olate

Abstract

This application note details the reaction mechanism and optimized synthetic protocol for the production of Uracil (CAS 66-22-8) utilizing Sodium 3-ethoxy-3-oxoprop-1-en-1-olate (CAS 2649365-68-2 / 58986-28-0) as the primary electrophile. Unlike traditional routes using malic acid and fuming sulfuric acid, this pathway offers a milder, higher-yielding "one-pot" condensation-cyclization cascade. This guide is designed for process chemists and drug development professionals seeking to scale pyrimidine core synthesis for pharmaceutical intermediates.

Part 1: Mechanistic Insight

The reaction between Sodium 3-ethoxy-3-oxoprop-1-en-1-olate (Reactant A ) and Urea (Reactant B ) is a classic [3+3] annulation. Reactant A acts as a 1,3-dielectrophile equivalent (a masked formylacetic ester), while Urea serves as the 1,3-dinucleophile.

Structural Analysis of the Enolate

The sodium salt exists in resonance between the enolate and the aldehyde form. In solution, particularly under the thermal conditions of the reaction, it behaves as a highly reactive species:

  • C1 (Formyl Carbon): Highly electrophilic; susceptible to initial nucleophilic attack by urea.

  • C3 (Ester Carbon): Less electrophilic than C1; serves as the site for the secondary ring-closing event.

Reaction Pathway

The mechanism proceeds via a Condensation-Elimination-Cyclization sequence:

  • Nucleophilic Addition: The nitrogen atom of urea attacks the electrophilic C1 position of the enolate (or its protonated form in situ).

  • Elimination: Loss of water/hydroxide generates the ureido-acrylate intermediate (linear).

  • Cyclization: The second nitrogen of the urea moiety attacks the ester carbonyl (C3).

  • Aromatization: Elimination of ethanol and tautomerization yields the thermodynamically stable Uracil product.

Mechanistic Diagram (Graphviz)

ReactionMechanism Reactants Reactants Na+ [O-CH=CH-COOEt]- + Urea Inter1 Intermediate 1 (Addition to C1) Reactants->Inter1 Nucleophilic Attack (N -> C1) Inter2 Ureido-Acrylate (Linear Intermediate) Inter1->Inter2 - NaOH/H2O (Elimination) Cyclization Cyclization (Attack on Ester C3) Inter2->Cyclization Intramolecular Acylation Product Final Product Uracil (CAS 66-22-8) Cyclization->Product - EtOH (Tautomerization)

Figure 1: Step-wise mechanistic pathway from sodium enolate precursor to Uracil.

Part 2: Experimental Protocol

This protocol utilizes an azeotropic distillation method (Toluene/Xylene) which drives the equilibrium forward by removing byproducts (ethanol/water), resulting in higher yields compared to aqueous methods.

Materials & Equipment
  • Reagents:

    • Sodium 3-ethoxy-3-oxoprop-1-en-1-olate (Purity >95%).[1][2]

    • Urea (Industrial Grade, >99%).

    • Solvent: Toluene or Xylene (Anhydrous preferred).

    • Neutralization: HCl (37% or 1M solution).

  • Equipment:

    • Three-neck round bottom flask (500 mL - 1 L).

    • Dean-Stark trap (for water/ethanol removal).

    • Reflux condenser.

    • Mechanical stirrer (overhead preferred for slurry handling).

    • pH meter.

Step-by-Step Methodology

Step 1: Slurry Preparation

  • Charge the reactor with Toluene (800 mL) .

  • Add Sodium 3-ethoxy-3-oxoprop-1-en-1-olate (91 g, 0.66 mol) under mild stirring.

  • Note: The salt is hygroscopic; minimize exposure to atmospheric moisture.

Step 2: Condensation Reaction

  • Add Urea (70 g, 1.16 mol) to the suspension. (Stoichiometry: ~1.75 eq urea ensures complete consumption of the expensive enolate).

  • Heat the mixture to Reflux (110°C) .

  • Maintain reflux for 5–6 hours .

  • Observation: Monitor the Dean-Stark trap. The collection of water/ethanol indicates reaction progress. The suspension will change color (typically yellow to off-white) as the sodium salt of Uracil forms.

Step 3: Solvent Removal & Extraction

  • Cool the reaction mixture to Room Temperature (25°C) .

  • Decant or distill off the bulk of the Toluene (can be recycled).

  • Add Water (1.0 L) to the residue. Stir vigorously for 30 minutes to dissolve the sodium uracil salt.

  • Separate phases if any organic solvent remains. Keep the Aqueous Phase .

Step 4: Precipitation & Isolation [3]

  • Slowly add HCl (1M) to the aqueous phase while monitoring pH.

  • Target pH: 2.0 – 3.0 .

  • Critical: Uracil will precipitate as a white solid upon acidification.

  • Cool the slurry to 0–5°C and hold for 1 hour to maximize crystallization.

  • Filter the solid using a Buchner funnel.

  • Wash the cake with Ice-cold water (2 x 100 mL) to remove residual salts (NaCl).

Step 5: Drying

  • Dry the wet cake in a vacuum oven at 60°C for 12 hours.

  • Expected Yield: 85% – 90% (approx. 60–65 g).

  • Purity: >98% (HPLC).

Process Workflow Diagram (Graphviz)

ProtocolWorkflow Setup Reactor Setup Toluene + Enolate Salt Addition Add Urea (Excess 1.5-2.0 eq) Setup->Addition Reflux Reflux (110°C) 5-6 Hours (Dean-Stark Trap) Addition->Reflux Extraction Cool & Extract Add Water -> Keep Aqueous Phase Reflux->Extraction Acidification Acidify with HCl pH 2-3 Precipitate Uracil Extraction->Acidification Isolation Filter, Wash, Dry Yield: ~88% Acidification->Isolation

Figure 2: Operational workflow for the synthesis of Uracil.

Part 3: Process Optimization & Troubleshooting

ParameterRecommended RangeImpact of Deviation
Stoichiometry Enolate:Urea (1 : 1.5)< 1.1: Incomplete conversion. > 2.0: Difficulty in purification (residual urea).
Temperature 105°C – 115°C (Reflux)Low: Reaction stalls at the intermediate ureide stage. High: Thermal decomposition.
pH (Workup) 2.0 – 3.0> 4.0: Uracil remains as sodium salt (soluble). < 1.0: Protonation of N-sites, potential salt trapping.
Solvent Toluene / XyleneWater/Ethanol: Lower yields due to equilibrium reversibility.

Common Issues:

  • Issue: Product is colored (yellow/brown).

    • Cause: Oxidation of the enolate prior to reaction or excessive heating.

    • Fix: Use inert atmosphere (N2 purge) during the initial heating ramp.

  • Issue: Low recovery during filtration.

    • Cause: pH not low enough or water volume too high (Uracil solubility ~0.36 g/100 mL at 25°C, but higher in hot water).

    • Fix: Ensure pH < 3 and cool to 4°C before filtration.

Part 4: Analytical Validation

To ensure the integrity of the synthesized Uracil, the following specifications should be met:

  • Appearance: White to off-white crystalline powder.

  • Melting Point: >300°C (Decomposes).

  • 1H NMR (DMSO-d6):

    • 
       11.0 ppm (br s, 2H, NH).
      
    • 
       7.39 ppm (d, 1H, H-6).
      
    • 
       5.45 ppm (d, 1H, H-5).
      
  • HPLC Purity: >98.0% (Area %).

References

  • Google Patents.CN106674135B: Method for synthesizing uracil.
  • National Institutes of Health (NIH). Prebiotic synthesis of cytosine and uracil. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield in Condensation Reactions of Sodium 3-ethoxy-3-oxoprop-1-en-1-olate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for improving yield in condensation reactions involving Sodium 3-ethoxy-3-oxoprop-1-en-1-olate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments. We will delve into the causality behind experimental choices, providing field-proven insights to enhance your synthetic outcomes.

Part 1: Understanding the Core Reaction & Key Principles

This section addresses fundamental questions about the reaction's nature and the critical parameters that govern its success.

FAQ 1: What exactly is a "Sodium 3-ethoxy-3-oxoprop-1-en-1-olate" condensation reaction?

Sodium 3-ethoxy-3-oxoprop-1-en-1-olate is the sodium enolate of diethyl malonate. Therefore, a condensation reaction involving this species is a variation of the Claisen condensation , a fundamental carbon-carbon bond-forming reaction.[1][2] In this reaction, the enolate acts as a potent nucleophile, attacking an electrophilic carbonyl compound, typically an ester, to form a β-dicarbonyl product.

The overall transformation is a nucleophilic acyl substitution.[3] The reaction proceeds through several key mechanistic steps, which are crucial to understand for effective troubleshooting.

Mechanism: The Claisen Condensation Pathway

  • Enolate Formation: A strong base removes an acidic α-proton from an ester to generate a resonance-stabilized enolate.[4][5]

  • Nucleophilic Attack: The enolate attacks the carbonyl carbon of a second ester molecule, forming a tetrahedral intermediate.[5][6]

  • Alkoxide Elimination: The tetrahedral intermediate collapses, reforming the carbonyl and eliminating an alkoxide leaving group (e.g., ethoxide) to yield a β-keto ester.[5][6]

  • Deprotonation (Driving Force): The newly formed β-keto ester is significantly more acidic (pKa ≈ 11) than the starting ester (pKa ≈ 25).[2] The alkoxide base present in the reaction mixture deprotonates the product, forming a highly resonance-stabilized enolate. This final, essentially irreversible acid-base reaction is the thermodynamic driving force that shifts the overall equilibrium towards the product.[2][7][8]

  • Protonation (Work-up): An acidic work-up is required in the final step to neutralize the enolate and any remaining base, yielding the final β-keto ester product.[5][6]

Claisen_Mechanism Figure 1: General Mechanism of the Claisen Condensation cluster_0 Step 1: Enolate Formation cluster_1 Step 2 & 3: Attack & Elimination cluster_2 Step 4: Driving Force cluster_3 Step 5: Work-up Ester Ester (with α-H) Enolate Ester Enolate (Nucleophile) Ester->Enolate Deprotonation Base Base (RO⁻) Electrophile Second Ester (Electrophile) Intermediate Tetrahedral Intermediate Enolate->Intermediate Nucleophilic Attack Product β-Keto Ester Intermediate->Product Elimination of RO⁻ Product_Enolate Product Enolate (Resonance Stabilized) Product->Product_Enolate Deprotonation Base2 Base (RO⁻) Final_Product Final Product Product_Enolate->Final_Product Protonation Acid H₃O⁺

Caption: Figure 1: General Mechanism of the Claisen Condensation.

FAQ 2: What are the most critical factors influencing reaction yield?

Optimizing a Claisen condensation requires careful control over several parameters. The reversibility of the initial steps and the potential for side reactions make attention to detail paramount.[9]

FactorImpact on Yield & CausalityRecommendations
Choice of Base The base must be strong enough to deprotonate the ester's α-carbon but should not introduce competing side reactions. Its pKa must be greater than that of the starting ester (pKa ~25).Use the sodium alkoxide corresponding to the ester's alcohol group (e.g., Sodium Ethoxide for ethyl esters) to prevent transesterification.[7][10] Forcing conditions or preventing self-condensation may require stronger, non-nucleophilic bases like Sodium Hydride (NaH) or LDA .[8][9]
Stoichiometry A full equivalent of base is required. The reaction is driven to completion by the deprotonation of the more acidic β-keto ester product. Using only a catalytic amount of base will result in poor yields due to unfavorable equilibrium.[2][5]Use at least 1 full equivalent of the base relative to the enolizable ester.
Solvent The solvent must be aprotic and anhydrous to prevent quenching the base and enolate, and to avoid saponification (hydrolysis) of the ester.[3][11]The alcohol corresponding to the alkoxide base (e.g., absolute ethanol for sodium ethoxide) is often suitable.[12] Anhydrous, non-reactive solvents like THF , diethyl ether , or toluene are also excellent choices.[11]
Temperature Temperature affects reaction rate and the prevalence of side reactions. Kinetic vs. thermodynamic control can be a factor, especially in crossed condensations with unsymmetrical ketones.[9]Reactions are typically run from room temperature to gentle reflux (30-60°C).[11] For kinetically controlled reactions (e.g., using LDA), very low temperatures (-78°C) are required.[9]
Reactant Purity Moisture is the primary enemy. Water will react with the strong base and hydrolyze the ester, significantly reducing yield.[3][13]Ensure all glassware is oven- or flame-dried. Use freshly distilled, anhydrous solvents and pure reagents.
Part 2: Troubleshooting Guide - Common Issues & Solutions

This section provides a structured approach to diagnosing and solving common problems encountered during these condensation reactions.

Troubleshooting_Workflow Figure 2: Troubleshooting Workflow for Low Yield Start Low or No Yield Observed Check_Reagents 1. Verify Reagent & Solvent Quality Start->Check_Reagents Check_Base 2. Assess Base & Stoichiometry Check_Reagents->Check_Base Reagents OK Sol_Reagents Solution: - Use anhydrous solvents. - Purify starting materials. - Check for degradation. Check_Reagents->Sol_Reagents Issue Found Check_Conditions 3. Evaluate Reaction Conditions Check_Base->Check_Conditions Base OK Sol_Base Solution: - Use ≥1 equivalent of fresh, active base. - Match alkoxide to ester. - Consider a stronger base (NaH, LDA). Check_Base->Sol_Base Issue Found Check_Workup 4. Review Work-up & Purification Check_Conditions->Check_Workup Conditions OK Sol_Conditions Solution: - Optimize temperature. - Increase reaction time. - Ensure inert atmosphere (N₂/Ar). Check_Conditions->Sol_Conditions Issue Found Sol_Workup Solution: - Perform acidic quench at 0°C. - Ensure complete extraction. - Avoid product decarboxylation during purification. Check_Workup->Sol_Workup Issue Found Success Yield Improved Check_Workup->Success Work-up OK Sol_Reagents->Success Sol_Base->Success Sol_Conditions->Success Sol_Workup->Success

Caption: Figure 2: Troubleshooting Workflow for Low Yield.

Issue 1: Low or No Product Yield

Q: My reaction yield is consistently below 30%, or I am only recovering starting material. What are the most probable causes?

A: This is the most common issue and typically points to fundamental problems with the reaction setup or equilibrium.

  • Cause A: Ineffective Base or Incomplete Enolate Formation

    • Diagnosis: Your base may have been deactivated by moisture, or it may not be strong enough to deprotonate your ester efficiently.[13] Sodium ethoxide is hygroscopic and can degrade upon storage. Sodium hydride reacts violently with water.

    • Solution:

      • Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents. Dry all glassware thoroughly in an oven (>120°C) and cool under an inert atmosphere (N₂ or Ar).

      • Verify Base Activity: Use a fresh bottle of sodium ethoxide or sodium hydride. For NaH, ensure the mineral oil is washed away with dry hexanes before use if necessary.

      • Consider a Stronger Base: If your ester is particularly hindered or less acidic, a stronger base like sodium hydride (NaH) or lithium diisopropylamide (LDA) may be required to generate the enolate in sufficient concentration.[8][9]

  • Cause B: Unfavorable Reaction Equilibrium

    • Diagnosis: The Claisen condensation is a series of equilibria.[9] If the final β-keto ester product cannot be deprotonated by the alkoxide base, the equilibrium will not be driven to the product side. This occurs if the product has no α-hydrogen between the two carbonyl groups.

    • Solution:

      • Check Product Structure: This reaction works best for esters with two or three α-hydrogens.[7] Esters with only one α-hydrogen often give poor yields because the final deprotonation step, which drives the reaction, cannot occur.[7][14]

      • Use Stoichiometric Base: Confirm you are using at least one full equivalent of a strong base to ensure the final deprotonation can occur and shift the equilibrium.[2]

Issue 2: Significant Side Product Formation

Q: My analytical data (TLC, NMR, GC-MS) shows a complex mixture of products. What are the likely side reactions and how can I suppress them?

A: Side reactions are common and arise from the reactivity of the reagents with each other or with contaminants.

  • Side Reaction A: Transesterification

    • Problem: You observe an ester product with a different alcohol group than your starting material (e.g., a methyl ester product when starting with an ethyl ester).

    • Causality: This occurs when the alkoxide base does not match the ester's alkoxy group (e.g., using sodium methoxide with ethyl acetate).[3][7][10] The base can act as a nucleophile and exchange the ester's alkoxy group.

    • Solution: Strictly adhere to the rule of matching the base to the ester. For ethyl esters, use sodium ethoxide. [5][15]

  • Side Reaction B: Saponification (Ester Hydrolysis)

    • Problem: You isolate a carboxylic acid salt or the corresponding carboxylic acid after work-up, instead of your β-keto ester.

    • Causality: This is caused by the presence of water or hydroxide ions, which hydrolyze the ester starting material or product.[3][7] Using bases like NaOH or KOH is incompatible with this reaction.[3]

    • Solution: Maintain strictly anhydrous conditions throughout the reaction.[13]

  • Side Reaction C: Competing Self-Condensation

    • Problem: In a crossed Claisen condensation (using two different esters), you get a mixture of up to four different products.

    • Causality: If both esters have α-hydrogens, they can each form an enolate and act as both a nucleophile and an electrophile, leading to a statistical mixture of products.[8]

    • Solution:

      • Choose a Non-Enolizable Partner: For a high-yield crossed Claisen, one ester partner should lack α-hydrogens (e.g., ethyl benzoate, diethyl carbonate, ethyl formate).[2][4] This partner can only act as the electrophile.

      • Use Directed Condensation: Pre-form the enolate of one ester using a strong, non-nucleophilic base like LDA at low temperature (-78°C). Then, slowly add the second ester (the electrophile) to the reaction mixture.[16] This ensures high selectivity.

  • Side Reaction D: Product Decarboxylation

    • Problem: You isolate a ketone instead of the expected β-keto ester.

    • Causality: β-keto esters can be hydrolyzed to β-keto acids, which are thermally unstable and readily lose CO₂ (decarboxylate) upon heating, especially under acidic conditions.[17][18][19]

    • Solution:

      • Cold Acidic Work-up: Perform the final acidic neutralization step in an ice bath (0°C) to minimize hydrolysis.[4][20]

      • Avoid High Temperatures During Purification: If using vacuum distillation, keep the pot temperature as low as possible. If the product is sensitive, column chromatography at room temperature is a better purification method.

Part 3: Experimental Protocol Example: Synthesis of Ethyl Benzoylacetate

This protocol for a crossed Claisen condensation between ethyl acetate and ethyl benzoate illustrates the practical application of the principles discussed.

Reaction: Ethyl Acetate + Ethyl Benzoate → Ethyl Benzoylacetate

  • Apparatus Setup:

    • Assemble a three-necked, round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube (or inert gas inlet), and an addition funnel.

    • Thoroughly dry all glassware in an oven and assemble while hot under a stream of dry nitrogen or argon.

  • Reagent Preparation (Example Scale):

    • In the reaction flask, prepare a solution of sodium ethoxide by carefully adding clean sodium metal (2.3 g, 0.1 mol) in small pieces to absolute ethanol (50 mL) under an inert atmosphere. Allow the reaction to proceed until all the sodium has dissolved. Cool the resulting solution to room temperature.

  • Enolate Formation:

    • Slowly add ethyl acetate (8.81 g, 0.1 mol) to the stirred sodium ethoxide solution via the addition funnel.

  • Condensation:

    • After the addition of ethyl acetate is complete, slowly add ethyl benzoate (15.02 g, 0.1 mol) to the mixture.

    • Heat the reaction mixture to a gentle reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC or GC.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature, then chill in an ice bath.

    • Slowly and carefully neutralize the mixture by adding it to a beaker containing ice and dilute sulfuric acid or hydrochloric acid until the pH is acidic.

    • Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x 50 mL).[4][20]

    • Combine the organic layers and wash sequentially with water (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).[9][20]

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.[4][20]

  • Purification:

    • Purify the crude residue by vacuum distillation to yield pure ethyl benzoylacetate.[21]

References
  • NROChemistry. (n.d.). Claisen Condensation: Mechanism & Examples. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Claisen Condensation Reaction Mechanism. Retrieved from [Link]

  • BYJU'S. (n.d.). Claisen Condensation Mechanism. Retrieved from [Link]

  • Ashenhurst, J. (2020, September 14). Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. Retrieved from [Link]

  • Rajdhani College. (n.d.). The Claisen condensation is a carbon–carbon bond forming reaction that occurs between two esters or one ester and another carb. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018, February 2). Base used in Claisen Condensation. Retrieved from [Link]

  • Leah4sci. (2016, June 2). Claisen Condensation Reaction Mechanism. YouTube. Retrieved from [Link]

  • Vaia. (2023, October 21). Claisen Condensation: Mechanism & Reaction. Retrieved from [Link]

  • Claisen Condensation Mechanism. (n.d.). Retrieved from [Link]

  • Organic Syntheses. (n.d.). Acetic acid, benzoyl-, ethyl ester. Retrieved from [Link]

  • JoVE. (2023, April 30). Video: Esters to β-Ketoesters: Claisen Condensation Overview. Retrieved from [Link]

  • AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Claisen Condensation. Retrieved from [Link]

  • Fiveable. (n.d.). 3.5 Claisen condensation. Organic Chemistry II. Retrieved from [Link]

  • Quora. (2020, April 3). Why is the yield of ester relatively low? How do you improve the yield and the purity of esters? Retrieved from [Link]

  • Chemistry LibreTexts. (2021, October 31). 9.4: β-Ketoacids Decarboxylate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Acetic acid, benzoyl-, ethyl ester. Retrieved from [Link]

  • Ashenhurst, J. (2022, May 20). Decarboxylation. Master Organic Chemistry. Retrieved from [Link]

  • LookChem. (n.d.). Preparation of Ethyl benzoylacetate. Chempedia. Retrieved from [Link]

  • YouTube. (2019, January 16). carbonyl alkylations with the Claisen condensation. Retrieved from [Link]

  • Al Mamari, H. (2016, May 1). Alkylation and Decarboxylation of beta-Keto Esters. YouTube. Retrieved from [Link]

  • Pearson+. (2024, June 30). Esters with only one α hydrogen generally give poor yields in the... Study Prep. Retrieved from [Link]

  • Patsnap. (n.d.). Preparation method of ethyl benzoylacetate. Eureka.
  • Molecules. (2001). Malonates in Cyclocondensation Reactions. PMC - NIH. Retrieved from [Link]

  • ResearchGate. (2001, March). (PDF) Malonates in Cyclocondensation Reactions. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of ethyl benzoylacetate. Retrieved from [Link]

  • Reddit. (2025, July 21). Why are my ester hydrolysis not working. r/Chempros. Retrieved from [Link]

  • Google Patents. (n.d.). WO2011048425A1 - Continuous process for the production of beta-keto esters by claisen condensation.
  • Pearson+. (n.d.). Draw the products of the following reactions: e. diethyl malonate... Study Prep. Retrieved from [Link]

  • ResearchGate. (n.d.). Ti-Crossed-Claisen Condensation Between Carboxylic Esters and Acid Chlorides or Acids: A Highly Selective and General Method for the Preparation of Various β-Keto Esters. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Diethyl malonate – Knowledge and References. Retrieved from [Link]

  • SlideShare. (2019, February 6). Organic Synthesis Via Enolate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Retrieved from [Link]

  • University of Rochester. (2006, September 21). CHEM 330 Topics Discussed on Sept. 21. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2025, February 10). Claisen Condensation EXPLAINED. YouTube. Retrieved from [Link]

  • University of Babylon. (n.d.). The Claisen Condensation. Retrieved from [Link]

  • PubChem. (n.d.). Sodium 3-ethoxy-3-oxoprop-1-en-1-olate. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 23.9: The Claisen Condensation Reactions of Esters. Retrieved from [Link]

  • International Chemistry Olympiad. (n.d.). Solutions to Preparatory problems. Retrieved from [Link]

Sources

Minimizing side reactions when using sodium ethyl formylacetate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Sodium Ethyl Formylacetate

Welcome to the technical support center for sodium ethyl formylacetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile reagent. Here, we address common challenges and provide in-depth, field-proven solutions to help you minimize side reactions and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: My formylation reaction is sluggish, and the yield is consistently low. What are the primary factors I should investigate?

A: Low yields in formylation reactions using sodium ethyl formylacetate often stem from two main issues: reagent impurity/degradation and suboptimal reaction conditions.

  • Reagent Quality: Sodium ethyl formylacetate is susceptible to hydrolysis, especially when exposed to moisture.[1] This decomposition yields ethyl acetate and sodium formate, which are unreactive in the desired formylation pathway.[1] It is crucial to use a freshly opened or properly stored reagent. For best results, handle the compound under an inert atmosphere (e.g., nitrogen or argon) and store it in a desiccator.

  • Reaction Conditions: The choice of base and solvent is critical. While sodium ethyl formylacetate is itself a salt, the formylation of ketones and other nucleophiles is often facilitated by a stronger, non-nucleophilic base to ensure complete enolate formation.[2][3] Using a base like sodium ethoxide can sometimes lead to side reactions like self-condensation of the starting ester (Claisen condensation).[4][5] Consider using a stronger base like sodium hydride (NaH) or lithium diisopropylamide (LDA) at low temperatures to favor the desired reaction.[3][6]

Q2: I'm observing a significant amount of high-molecular-weight byproducts in my crude product mixture. What is the likely cause, and how can I prevent this?

A: The formation of high-molecular-weight byproducts is a classic sign of self-condensation reactions.[4][5] This occurs when the enolate of an ester attacks another molecule of the ester, leading to a β-keto ester.[2][7] In the context of formylation, if there is any unreacted ethyl acetate (from hydrolysis of the reagent, for example) or if the reaction conditions are not carefully controlled, you can get self-condensation of ethyl acetate to form ethyl acetoacetate.[4][8][9]

Mitigation Strategies:

  • Control Stoichiometry: Ensure the formylating agent is the limiting reagent if your substrate is prone to self-condensation.

  • Order of Addition: A slow addition of the substrate to a solution of the base and sodium ethyl formylacetate can help maintain a low concentration of the enolate, disfavoring self-condensation.[6]

  • Low Temperature: Running the reaction at lower temperatures (e.g., -78 °C to 0 °C) can significantly reduce the rate of side reactions.[10]

  • Choice of Base: As mentioned, a strong, sterically hindered base like LDA can favor the desired reaction over self-condensation.[6]

Q3: My reaction is producing a mixture of regioisomers. How can I improve the selectivity of the formylation?

A: Regioselectivity in the formylation of unsymmetrical ketones is a common challenge. The outcome depends on whether the reaction proceeds under kinetic or thermodynamic control.

  • Kinetic Control: To favor the kinetically controlled product (formylation at the less substituted α-carbon), use a strong, bulky base like LDA at a low temperature (-78 °C) to rapidly and irreversibly deprotonate the most accessible proton.[10]

  • Thermodynamic Control: For the thermodynamically more stable product (formylation at the more substituted α-carbon), weaker bases like sodium ethoxide or potassium tert-butoxide at higher temperatures allow for equilibration to the more stable enolate.[11]

An alternative approach for achieving high regioselectivity is the use of pre-formed enolates or enol ethers, which can then react with a formylating agent.[10][12]

Troubleshooting Guide

Problem Probable Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Degraded/hydrolyzed sodium ethyl formylacetate.[1] 2. Insufficiently strong base. 3. Presence of water in the reaction.1. Use fresh reagent; handle under inert atmosphere. 2. Switch to a stronger base (e.g., NaH, LDA). 3. Use anhydrous solvents and reagents.
Formation of Ethyl Acetoacetate Self-condensation of ethyl acetate impurity.[4][5]1. Ensure high purity of sodium ethyl formylacetate. 2. Use low reaction temperatures. 3. Employ a slow addition protocol.[6]
Complex Mixture of Byproducts 1. Self-condensation of the substrate. 2. Reaction temperature is too high.1. Use a strong, non-nucleophilic base. 2. Lower the reaction temperature. 3. Consider a crossed-Claisen approach if applicable.[3]
Inconsistent Results 1. Variability in reagent quality. 2. Atmospheric moisture contamination.1. Triturate or recrystallize the reagent if purity is suspect. 2. Strictly adhere to anhydrous reaction techniques.

Visualizing the Reaction Pathways

To better understand the chemistry at play, the following diagrams illustrate the desired formylation pathway and the common side reactions.

G cluster_main Desired Formylation Pathway Ketone Ketone Enolate Enolate Ketone->Enolate + Base - H+ Tetrahedral_Intermediate Tetrahedral_Intermediate Enolate->Tetrahedral_Intermediate + Sodium Ethyl Formylacetate Product β-Ketoaldehyde Tetrahedral_Intermediate->Product - EtO-

Caption: Desired formylation of a ketone.

G cluster_side1 Side Reaction 1: Hydrolysis cluster_side2 Side Reaction 2: Self-Condensation SEF Sodium Ethyl Formylacetate Decomposition Ethyl Acetate + Sodium Formate SEF->Decomposition + H₂O H2O H₂O EtOAc1 Ethyl Acetate (Molecule 1) Enolate Enolate EtOAc1->Enolate + Base Intermediate Tetrahedral Intermediate Enolate->Intermediate + Molecule 2 EtOAc2 Ethyl Acetate (Molecule 2) EAA Ethyl Acetoacetate Intermediate->EAA - EtO-

Caption: Common side reactions encountered.

Detailed Experimental Protocol: General Formylation of a Ketone

This protocol provides a general method for the formylation of a ketone using sodium ethyl formylacetate under conditions designed to minimize side reactions.

Materials:

  • Anhydrous solvent (e.g., THF, diethyl ether)

  • Sodium hydride (60% dispersion in mineral oil) or LDA solution

  • Sodium ethyl formylacetate

  • Ketone substrate

  • Anhydrous workup reagents (e.g., saturated aqueous NH₄Cl, diethyl ether, anhydrous MgSO₄)

Procedure:

  • Preparation: Under an inert atmosphere (N₂ or Ar), add anhydrous THF (e.g., 50 mL for a 10 mmol scale reaction) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel.

  • Base Addition: Cool the flask to 0 °C. Carefully add sodium hydride (1.2 eq.) portion-wise to the stirred solvent.

  • Substrate Addition: Dissolve the ketone (1.0 eq.) in a minimal amount of anhydrous THF and add it dropwise to the NaH suspension via the dropping funnel over 15-20 minutes.

  • Enolate Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour, or until hydrogen evolution ceases.

  • Formylation: Cool the reaction mixture to 0 °C. Add solid sodium ethyl formylacetate (1.1 eq.) portion-wise over 10-15 minutes.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, monitoring by TLC until the starting material is consumed (typically 2-4 hours).

  • Quenching: Cool the mixture to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

  • Workup: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or distillation as appropriate.

References

  • Rojas, M. (2025). Optimization of a Greener Synthesis Route for Ethyl Acetoacetate via Enzymatic Catalysis: A Sustainable Process Development Approach. J Mol Pharm Org Process Res, 13, 275. Retrieved from [Link]

  • Zayia, G. H. (1999). First General Method for Direct Formylation of Kinetically-Generated Ketone Enolates. Organic Letters, 1(7), 989-991. Retrieved from [Link]

  • Ahmed, M. (n.d.). The Claisen Condensation. Retrieved from [Link]

  • ResearchGate. (2010). The formylation of ketones. Retrieved from [Link]

  • Muby Chemicals. (n.d.). Ethyl Formate or Formic Acid Ethyl Ester Manufacturers, with SDS. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure for the acetylation of methyl alkyl ketones to β-diketones. Retrieved from [Link]

  • Doubtnut. (n.d.). Self-condensation of two moles of ethyl acetate in presence of sodium ethoxide yields. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Sodium ethyl formylacetate. PubChem Compound Database. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Claisen Condensation. Retrieved from [Link]

  • ResearchGate. (2014). Can anyone suggest a suitable method for the Claisen condensation? Retrieved from [Link]

  • SlideShare. (2019). Organic Synthesis Via Enolate. Retrieved from [Link]

  • Hansley, V. L., & Schott, S. (1958). U.S. Patent No. 2,843,622. Washington, DC: U.S. Patent and Trademark Office.
  • Teramura, K., Itagaki, H., & Oda, R. (n.d.). Studies on the Synthesis and Reactions of Ethyl α-Formyl Stearate. Kyoto University Research Information Repository. Retrieved from [Link]

  • Al-Shemary, H. A. A. (2025). The Claisen ester condensation and other self-condensations. Kimia. Retrieved from [Link]

  • Jung, S. H., Ahn, J. H., Park, S. K., & Choi, J.-K. (n.d.). A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. SciSpace. Retrieved from [Link]

  • Doubtnut. (2020). Self-condensation of two moles of ethyl acetate in presence of sodium ethoxide yields. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl formate. PubChem Compound Database. Retrieved from [Link]

  • UOC. (n.d.). KINETICS OF THE HYDROLYSIS OF ETHYL ACETATE. Retrieved from [Link]

  • ResearchGate. (2018). Kinetic study of hydrolysis of ethyl acetate using caustic soda. Retrieved from [Link]

  • Carl ROTH. (2025). Safety Data Sheet: Formic acid ethyl ester. Retrieved from [Link]

  • BUE Scholar. (n.d.). Kinetic study of hydrolysis of ethyl acetate using caustic soda. Retrieved from [Link]

  • Sasol Chemicals. (2025). Ethyl Acetate Safety Data Sheet. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Low Reactivity of Sodium 3-ethoxy-3-oxoprop-1-en-1-olate in Ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource addresses common challenges encountered when using Sodium 3-ethoxy-3-oxoprop-1-en-1-olate in ethanol for synthetic applications. Our goal is to provide you with the in-depth, field-proven insights necessary to diagnose and resolve issues of low reactivity, ensuring the success of your experiments.

Introduction to Sodium 3-ethoxy-3-oxoprop-1-en-1-olate

Sodium 3-ethoxy-3-oxoprop-1-en-1-olate is the sodium enolate derived from ethyl 3-oxopropanoate (ethyl formylacetate). As a stabilized enolate, it serves as a potent nucleophile in a variety of carbon-carbon bond-forming reactions, including alkylations, Claisen-type condensations, Knoevenagel condensations, and Michael additions.[1][2][3][4] Its reactivity is intrinsically linked to the stability conferred by the delocalization of the negative charge across the oxygen and carbon atoms, a feature enhanced by the adjacent ester group.[2][5] However, various factors in the experimental setup can compromise its inherent nucleophilicity, leading to frustratingly low yields or reaction failures.

This guide is structured as a series of frequently asked questions (FAQs) that directly tackle the most common issues of low reactivity. We will delve into the root causes and provide systematic, actionable troubleshooting protocols.

Troubleshooting Guide & FAQs

FAQ 1: My reaction with Sodium 3-ethoxy-3-oxoprop-1-en-1-olate shows low to no conversion. What are the primary factors to investigate?

Low or no product yield is the most common issue and can often be traced back to a few critical parameters. A systematic approach to troubleshooting is essential.

Initial Diagnostic Workflow

Before diving into complex optimizations, it's crucial to verify the foundational elements of your reaction setup. The following flowchart outlines a logical progression for diagnosing the root cause of low reactivity.

Troubleshooting_Workflow start Low Reactivity Observed reagent_quality 1. Verify Reagent Quality & Purity start->reagent_quality solvent_prep 2. Assess Solvent (Ethanol) Integrity reagent_quality->solvent_prep Reagents OK reaction_conditions 3. Evaluate Reaction Conditions solvent_prep->reaction_conditions Solvent OK side_reactions 4. Investigate Potential Side Reactions reaction_conditions->side_reactions Conditions OK success Reaction Optimized side_reactions->success Side Reactions Mitigated

Caption: Initial diagnostic workflow for troubleshooting low reactivity.

FAQ 2: How can the quality of my Sodium 3-ethoxy-3-oxoprop-1-en-1-olate be compromised, and how do I check it?

The stability and purity of your enolate are paramount. As a salt of a relatively strong base, it is susceptible to degradation.

Answer:

A. Potential Causes of Degradation:

  • Moisture: Sodium 3-ethoxy-3-oxoprop-1-en-1-olate is hygroscopic. Water will protonate the enolate, reverting it to the much less reactive beta-keto ester (ethyl 3-oxopropanoate), and will also react with any residual base.[6][7] This is often the primary culprit in failed reactions.

  • Improper Storage: Exposure to air (containing CO₂ and moisture) and elevated temperatures can lead to decomposition over time. It should be stored under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place.

B. Troubleshooting and Solutions:

  • Handling: Always handle the reagent under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques). Use fresh, unopened containers whenever possible.

  • Purity Assessment (Qualitative):

    • Appearance: The solid should be a white to pale yellow powder.[7] Significant discoloration (dark yellow or brown) may indicate decomposition.

    • Solubility Test: A small sample should dissolve completely in anhydrous ethanol to give a clear, potentially yellowish solution. The presence of insoluble material suggests contamination or degradation.

  • Purity Assessment (Quantitative):

    • Titration: While complex, a back-titration method could be devised. React a known quantity of the enolate with a slight excess of a standard acid and then titrate the remaining acid with a standard base.

    • Spectroscopy: An NMR spectrum can confirm the structure and identify major impurities. For ¹H NMR in a compatible deuterated solvent, you would expect to see signals corresponding to the enolate structure. The appearance of signals for ethyl 3-oxopropanoate would indicate protonation/degradation.

FAQ 3: My ethanol is "anhydrous." Could it still be the source of the problem?

Even high-grade anhydrous solvents can be a source of reaction-quenching moisture if not handled correctly.

Answer:

A. The Problem with "Anhydrous" Solvents:

Commercial anhydrous ethanol contains very low levels of water (typically <50 ppm). However, ethanol is highly hygroscopic and will readily absorb atmospheric moisture once the bottle is opened. A bottle that has been opened multiple times, even with care, can have a significantly higher water content.

B. Troubleshooting and Solutions:

  • Use Freshly Opened Bottles: For critical reactions, always use a new, sealed bottle of anhydrous ethanol.

  • Proper Solvent Dispensing: Use a syringe to draw the solvent through a rubber septum rather than opening the cap to the atmosphere.

  • Drying the Solvent: For ultimate certainty, distill the ethanol from a suitable drying agent, such as magnesium ethoxide, immediately before use.

Solvent GradeTypical Water ContentRecommendation
Reagent Grade EthanolUp to 5%Unsuitable for enolate reactions.
Anhydrous Ethanol (Commercial)< 50 ppm (in sealed bottle)Suitable, but use a fresh bottle and proper handling.
Freshly Distilled Ethanol< 10 ppmRecommended for optimal results.
FAQ 4: I've confirmed my reagents and solvent are dry. What reaction conditions should I scrutinize?

Once reagent and solvent issues are ruled out, the focus shifts to the reaction parameters themselves. Enolate reactions can be sensitive to temperature, concentration, and the nature of the electrophile.[8]

Answer:

A. Temperature Control:

  • Problem: While some reactions require heat to proceed, elevated temperatures can also accelerate side reactions or decomposition of the enolate or product. Conversely, a temperature that is too low may result in an impractically slow reaction rate.

  • Solution:

    • Start at Low Temperature: Begin the reaction at 0 °C or even -78 °C (dry ice/acetone bath), especially during the addition of the electrophile. This minimizes rapid, exothermic reactions and potential side products.

    • Gradual Warming: After the addition is complete, allow the reaction to slowly warm to room temperature or the desired reaction temperature.

    • Optimization: If no reaction occurs at room temperature, incrementally increase the temperature (e.g., to 40 °C, then reflux) and monitor the reaction progress by TLC or GC-MS.

B. Nature of the Electrophile:

  • Problem: The reactivity of your electrophile is critical. Sterically hindered or electronically poor electrophiles will react sluggishly.[6]

  • Solution:

    • Check Electrophile Reactivity: Ensure your electrophile is suitable for an Sₙ2 reaction with a relatively soft nucleophile like an enolate. Primary alkyl halides are ideal; secondary halides are much slower, and tertiary halides will likely lead to elimination.[9][10]

    • Use a More Reactive Electrophile: If possible, switch to a more reactive leaving group (e.g., iodide or triflate instead of chloride or bromide).

C. Base Stoichiometry:

  • Problem: Sodium 3-ethoxy-3-oxoprop-1-en-1-olate is the pre-formed enolate. However, if it is generated in situ from ethyl 3-oxopropanoate using a base like sodium ethoxide, the stoichiometry is critical. Using less than a full equivalent of base will result in incomplete enolate formation.[11]

  • Solution: When generating the enolate in situ, use at least one full equivalent of a strong, non-nucleophilic base. Sodium ethoxide is a suitable choice as it does not introduce competing alkoxides.[1] Using a stronger base like sodium hydride (NaH) can also ensure complete deprotonation.[12][13]

FAQ 5: My reaction is messy, with multiple spots on TLC. What are the likely side reactions?

The appearance of multiple products points towards competing reaction pathways. Understanding these possibilities is key to suppressing them.

Answer:

A. Common Side Reactions:

  • Transesterification: If your electrophile is another ester, or if there are other alcohols present, transesterification can occur, leading to a mixture of ester products.[14] Using sodium ethoxide in ethanol minimizes this specific issue as the alkoxide matches the ester.

  • Self-Condensation (Claisen Condensation): If your starting material is ethyl 3-oxopropanoate and it is not fully converted to the enolate, the enolate can react with the remaining starting ester, leading to self-condensation products.[15][16]

  • Hydrolysis: As mentioned, any water present can hydrolyze the ester functionality to a carboxylic acid. The resulting β-keto acid is often unstable and can decarboxylate upon heating.[15][17]

  • O- vs. C-Alkylation: Enolates are ambident nucleophiles, meaning they can react at either the carbon or the oxygen atom.[5] While C-alkylation is usually favored, reaction conditions (solvent, counterion, electrophile hardness) can influence the ratio of C- to O-alkylation, leading to an enol ether byproduct.

B. Mitigation Strategies:

  • Ensure Complete Enolate Formation: Use a full equivalent of a strong base if generating the enolate in situ.[12]

  • Maintain Anhydrous Conditions: Rigorously exclude water to prevent hydrolysis.

  • Control Temperature: Low temperatures often favor the desired C-alkylation pathway.

Troubleshooting Logic for Side Reactions

Side_Reactions start Multiple Products Observed check_water Analyze for Hydrolysis/ Decarboxylation Products start->check_water check_condensation Look for Self-Condensation (Higher MW Products) check_water->check_condensation No dry_system Action: Rigorously Dry Reagents & Solvent check_water->dry_system Yes check_alkylation Check for O-Alkylation Isomer check_condensation->check_alkylation No full_deprotonation Action: Ensure 1 Eq. of Base for In Situ Generation check_condensation->full_deprotonation Yes optimize_conditions Action: Lower Temperature, Consider Solvent Change check_alkylation->optimize_conditions Yes

Caption: Decision tree for identifying and mitigating common side reactions.

Experimental Protocols
Protocol 1: Quality Control of Ethanol Solvent

This protocol describes a simple chemical test to verify the dryness of ethanol using a sodium metal indicator.

Objective: To qualitatively assess the water content of ethanol.

Materials:

  • Ethanol sample to be tested

  • Small, clean, dry test tube

  • A small piece of sodium metal, cut fresh to expose a shiny surface

  • Phenolphthalein indicator solution

Procedure:

  • Add ~2 mL of the ethanol sample to the dry test tube.

  • Add one drop of phenolphthalein indicator.

  • Carefully add a very small, freshly cut piece of sodium metal to the ethanol.

  • Observation:

    • Dry Ethanol: A slow, steady evolution of hydrogen gas bubbles will be observed as the sodium reacts with ethanol to form sodium ethoxide.[18] The solution will gradually turn pink as the basic ethoxide is formed.

    • Wet Ethanol: A vigorous, rapid effervescence will occur as the sodium preferentially reacts with water to form sodium hydroxide, a much stronger base. The solution will turn pink almost immediately and the reaction will be much faster and more exothermic.[18]

Protocol 2: General Procedure for Alkylation

This protocol provides a robust starting point for an alkylation reaction using Sodium 3-ethoxy-3-oxoprop-1-en-1-olate.

Objective: To perform a C-alkylation of the enolate with a primary alkyl halide.

Materials:

  • Sodium 3-ethoxy-3-oxoprop-1-en-1-olate (1.0 eq)

  • Anhydrous ethanol (freshly distilled)

  • Primary alkyl halide (e.g., benzyl bromide, 1.05 eq)

  • Round-bottom flask with stir bar, under an inert atmosphere (N₂ or Ar)

  • Syringes for liquid transfer

Procedure:

  • To a flame-dried, inert-atmosphere-flushed round-bottom flask, add Sodium 3-ethoxy-3-oxoprop-1-en-1-olate.

  • Add anhydrous ethanol via syringe to achieve a concentration of approximately 0.5 M. Stir until fully dissolved.

  • Cool the solution to 0 °C using an ice-water bath.

  • Slowly add the alkyl halide (1.05 eq) dropwise via syringe over 10-15 minutes.

  • After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes.

  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Monitor the reaction progress using TLC (e.g., staining with potassium permanganate).

  • Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Proceed with a standard aqueous workup and extraction (e.g., with ethyl acetate), followed by drying, filtration, and solvent evaporation.

  • Purify the crude product by column chromatography.

References
  • BenchChem. (n.d.). Troubleshooting Knoevenagel condensation side reactions.
  • BenchChem. (n.d.). Troubleshooting side reactions in Claisen-Schmidt condensation.
  • BrainKart. (2018, February 18).
  • BenchChem. (n.d.). Application Notes and Protocols: Preparation of Enolates Using Sodium Tert-Butoxide.
  • Chemistry LibreTexts. (2025, April 7). 8.
  • JoVE. (2023, April 30).
  • Neuman, R. C. (n.d.).
  • Vaia. (n.d.).
  • ResearchGate. (n.d.).
  • eGyanKosh. (n.d.).
  • Reddit. (2020, December 17).
  • BenchChem. (n.d.). How to minimize byproduct formation in beta-keto ester synthesis.
  • ResearchGate. (n.d.).
  • Smith, M. B. (n.d.). Chapter 19: Enols and Enolates of Carbonyl Compounds and Their Reactions.
  • Chemistry LibreTexts. (2019, June 5). 21.
  • Chemistry LibreTexts. (2025, March 13). 22.
  • Organic Chemistry Tutor. (2023, February 14).
  • jOeCHEM. (2020, January 20).
  • AK Lectures. (n.d.).
  • BLDpharm. (n.d.). 863581-67-3|Sodium (E)
  • Master Organic Chemistry. (2020, September 14).
  • Chemistry LibreTexts. (2023, January 22).
  • Kolagkis, P. X., et al. (2024). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry.
  • Thermo Fisher Scientific. (n.d.).
  • Khan Academy. (n.d.).
  • Pearson. (n.d.).
  • Chem Help ASAP. (2025, January 31). Knoevenagel Condensation. Doebner Modification. Verley Modification. Reaction Mechanism and Set Up [Video]. YouTube.
  • Japan International Cooperation Agency. (n.d.). III Analytical Methods.
  • Fiveable. (n.d.). β-keto esters Definition - Organic Chemistry II Key Term.
  • NC State University Libraries. (n.d.). 22.
  • Royal Society of Chemistry. (2021, July 2).
  • Wikipedia. (n.d.). Michael addition reaction.
  • Reddit. (2020, March 29). Mechanism for decarboxylation of a beta-keto ester in ethanol. r/chemhelp.
  • PubChem. (n.d.).
  • PubChem. (n.d.). 3-Ethoxy-3-oxoprop-1-en-1-olate sodium salt | C5H7NaO3 | CID 23678224.
  • Professor Dave Explains. (2015, January 4). Michael Addition [Video]. YouTube.
  • Master Organic Chemistry. (2023, May 24).
  • Chemistry Steps. (n.d.). Michael Addition Reaction Mechanism.
  • Chad's Prep. (n.d.). Michael Reactions.
  • Royal Society of Chemistry. (2012). Experimental and characterisation For the hydrolysis of ethoxy groups in APTES.
  • Quora. (2022, March 29). What is the reaction between sodium oxide and ethanol?
  • Infinitas. (n.d.). The embodiment of strong hydrolysis degree of solid sodium ethoxide.
  • ResearchGate. (2021, June 21). What is the best sodium (Na)
  • YouTube. (2020, April 26). Epoxide Ring-Opening in Acidic and Basic Conditions.
  • BioSpectra. (2022, October 7). ANALYTICAL METHOD FOR THE QUANTIFICATION OF SODIUM BY INDUCTIVELY COUPLED PLASMA OPTICAL EMISSION SPECTROMETRY (ICP-OES) IN SODI.
  • Giesbrecht, H. (2014, April 3). Reaction of Sodium with Ethanol 002 [Video]. YouTube.
  • IOP Conference Series: Earth and Environmental Science. (2025, August 13). Synthesis of Sodium Hydroxide from Traditional Salt through Electrolysis Process.

Sources

Validation & Comparative

Technical Guide: 1H NMR Analysis of Sodium 3-ethoxy-3-oxoprop-1-en-1-olate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the 1H NMR spectrum of Sodium 3-ethoxy-3-oxoprop-1-en-1-olate (also known as Sodium Ethyl Formylacetate). It is designed for researchers utilizing this reagent as a C3 synthon in the synthesis of pyrimidines and related heterocycles.

Executive Summary & Compound Identity

Sodium 3-ethoxy-3-oxoprop-1-en-1-olate is the stable sodium enolate salt of ethyl formylacetate. Unlike its neutral parent compound (ethyl formylacetate), which is unstable and prone to self-condensation (polymerizing to trimesic acid derivatives), the sodium salt is a stable, storable solid.

  • CAS: 58986-28-0[1]

  • Formula:

    
    
    
  • Role: Activated C3-electrophile for condensation with amidines/guanidines.

  • Key Analytical Challenge: Distinguishing the salt from hydrolysis products (ethanol, sodium formate) and the "masked" acetal precursor.

Structural Dynamics (Resonance)

The stability of this salt arises from the delocalization of the negative charge across the 1,3-dicarbonyl-like system. The molecule exists primarily as the (E)-isomer to minimize electrostatic repulsion between the enolate oxygen and the ester carbonyl oxygen.

Resonance cluster_0 Resonance Stabilization cluster_1 Geometric Isomerism StructA Enolate Form A (Negative charge on C1-O) StructB Enolate Form B (Negative charge on C3-O) StructA->StructB Resonance E_Isomer E-Isomer (Major) Trans-like O-O orientation J(Ha-Hb) ~ 12 Hz Z_Isomer Z-Isomer (Minor/Chelated) Cis-like O-O orientation J(Ha-Hb) ~ 6-8 Hz E_Isomer->Z_Isomer Equilibrium (Solvent Dependent)

Figure 1: Resonance structures and geometric isomerism governing the NMR appearance.

Experimental Protocol: Sample Preparation

The choice of solvent is critical. Using


 can lead to hydrolysis or proton exchange, obscuring the vinylic protons. DMSO-d6  is the required solvent for accurate characterization of the enolate species.
Step-by-Step Workflow
  • Environment: Work in a low-humidity environment. The salt is hygroscopic.

  • Solvent: Use anhydrous DMSO-d6 (99.9% D).

    • Note: If the DMSO is "wet" (water peak > 3.33 ppm), the salt may protonate partially, broadening the peaks.

  • Concentration: Dissolve 10–15 mg of the salt in 0.6 mL solvent.

    • Observation: The solution should be clear to slightly pale yellow. Turbidity suggests sodium carbonate/hydroxide impurities.

  • Acquisition: Run a standard proton sequence (ns=16 or 32, d1=1.0s).

1H NMR Spectrum Analysis

The spectrum is distinct from the starting materials (Ethyl Acetate + Ethyl Formate). It displays a characteristic AX spin system (or AB system depending on field strength) for the vinylic protons.

Data Table: Chemical Shifts (DMSO-d6)
Proton AssignmentChemical Shift (

, ppm)
MultiplicityCoupling (

, Hz)
IntegralInterpretation
H-1 (Vinyl,

)
8.30 – 8.80 Doublet (d)~12.0 1HDeshielded proton adjacent to the enolate oxygen. High shift due to

character, but shielded relative to a pure aldehyde (~9.8).
H-2 (Vinyl,

)
4.30 – 5.00 Doublet (d)~12.0 1HShielded vinylic proton alpha to the ester. Upfield shift caused by electron density from the enolate resonance.
Ethyl

3.95 – 4.10 Quartet (q)7.12HTypical ethyl ester methylene. Slightly shielded compared to neutral ethyl acetate (4.12).
Ethyl

1.10 – 1.20 Triplet (t)7.13HTypical ethyl ester methyl.

> Note on Coupling: A coupling constant (


) of approximately 12.0 Hz strongly indicates the (E)-geometry  (trans-relationship across the double bond), which is the thermodynamically stable form of the unchelated enolate in polar aprotic solvents like DMSO.

Comparative Analysis: Product vs. Alternatives

To validate your product, compare its spectrum against common precursors and "masked" alternatives.

Comparison Table
CompoundKey Feature 1 (Vinyl/Aldehyde Region)Key Feature 2 (Alpha Region)Status
Sodium 3-ethoxy-3-oxoprop-1-en-1-olate (Target)d, ~8.5 ppm (Vinyl)d, ~4.5 ppm (Vinyl)Active Salt
Ethyl Formate (Starting Material)s, 8.03 ppm (Formyl)N/AImpurity
Ethyl Acetate (Starting Material)N/As, 1.99 ppm (

)
Impurity
Ethyl 3,3-diethoxypropionate (Masked Acetal)t, ~4.8 ppm (Acetal CH)d, ~2.55 ppm (

)
Precursor
Ethyl 3-oxopropanoate (Free Aldehyde)Broad/Complex (Equilibrium)s, ~3.5 (

) / d, ~11 (OH)
Unstable
Visualizing the Distinction

The graph below illustrates the logical flow of synthesis and how NMR distinguishes the "Active" salt from the "Masked" acetal.

Comparison cluster_inputs Starting Materials cluster_products Target vs. Masked EthylFormate Ethyl Formate (Singlet ~8.0 ppm) TargetSalt TARGET: Sodium Enolate Vinyl Doublets: ~8.5 ppm (d) & ~4.5 ppm (d) J ~ 12 Hz EthylFormate->TargetSalt NaOEt / Condensation EthylAcetate Ethyl Acetate (Singlet ~2.0 ppm) EthylAcetate->TargetSalt MaskedAcetal ALTERNATIVE: Diethyl Acetal Saturated CH/CH2: ~4.8 ppm (t) & ~2.6 ppm (d) TargetSalt->MaskedAcetal EtOH / H+ (Protection)

Figure 2: Spectroscopic differentiation between the target enolate and its chemical relatives.

Troubleshooting & Impurities

When analyzing the spectrum, look for these common issues:

  • Ethanol (1.05 t, 3.44 q in DMSO):

    • Cause: Incomplete drying of the salt after precipitation or hydrolysis by wet DMSO.

    • Impact: Excess ethanol can interfere with stoichiometry in subsequent pyrimidine synthesis.

  • Sodium Formate (s, ~8.44 ppm):

    • Cause: Hydrolytic cleavage of the C-C bond.

    • differentiation: Sodium formate appears as a sharp singlet . The target molecule's proton at this shift is a doublet .

  • Broadening of Peaks:

    • Cause: Proton exchange.[2][3] If the sample is acidic or wet, the enolate protonates to the enol/aldehyde forms, causing dynamic exchange broadening. Remedy: Add a granule of solid

      
       to the NMR tube to ensure basicity.
      

References

  • PubChem Compound Summary. (2025). Sodium 3-ethoxy-3-oxoprop-1-en-1-olate.[1][4][5][6] National Center for Biotechnology Information. Link

  • Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org. Chem. (Reference for solvent residual peaks and hydrolysis products like Ethanol/Formate). Link

  • Organic Syntheses. (Various). Procedures involving formylation of esters. (General reference for enolate handling and instability of free formyl acetate). Link

Sources

A Senior Application Scientist's Guide to the Mass Spectrometric Identification of Sodium 3-ethoxy-3-oxoprop-1-en-1-olate: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical synthesis, the precise structural elucidation of small molecules is paramount. Sodium 3-ethoxy-3-oxoprop-1-en-1-olate, a key building block and reactive intermediate, presents unique analytical challenges due to its ionic nature and potential for tautomerism. This guide provides an in-depth, technically-grounded comparison of mass spectrometry with alternative analytical techniques for the robust identification and characterization of this compound. We will delve into the causality behind experimental choices, present self-validating protocols, and offer a comparative framework to empower researchers in selecting the optimal analytical strategy.

The Analytical Challenge: Understanding Sodium 3-ethoxy-3-oxoprop-1-en-1-olate

Sodium 3-ethoxy-3-oxoprop-1-en-1-olate (C₅H₇NaO₃, Molar Mass: 138.10 g/mol ) is the sodium salt of the enol form of ethyl 3-oxopropanoate.[1][2] Its analysis is complicated by the equilibrium between its keto and enol tautomers, a factor that can significantly influence its spectroscopic and spectrometric behavior. The ionic nature of the molecule makes it amenable to soft ionization techniques in mass spectrometry, yet necessitates careful consideration of analytical conditions to prevent in-source fragmentation or unwanted adduct formation.

Mass Spectrometry: A Primary Tool for Identification

Mass spectrometry (MS) stands out as a primary technique for the analysis of Sodium 3-ethoxy-3-oxoprop-1-en-1-olate due to its high sensitivity, specificity, and ability to provide molecular weight and structural information.[3]

Optimized Mass Spectrometry Workflow

An optimized workflow for the analysis of this compound involves liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), employing electrospray ionization.

Mass Spectrometry Workflow cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry cluster_Data Data Analysis LC_Sample Sample Injection LC_Column HILIC Column LC_Sample->LC_Column LC_Gradient Gradient Elution LC_Column->LC_Gradient ESI Electrospray Ionization (ESI) Negative Mode LC_Gradient->ESI Q1 Quadrupole 1 (Q1) Precursor Ion Selection ESI->Q1 Q2 Quadrupole 2 (Q2) Collision-Induced Dissociation (CID) Q1->Q2 Q3 Quadrupole 3 (Q3) Product Ion Scanning Q2->Q3 Detector Detector Q3->Detector Mass_Spectrum Mass Spectrum Acquisition Detector->Mass_Spectrum Fragmentation_Analysis Fragmentation Pattern Analysis Mass_Spectrum->Fragmentation_Analysis Identification Compound Identification Fragmentation_Analysis->Identification

Caption: Optimized LC-MS/MS workflow for the analysis of Sodium 3-ethoxy-3-oxoprop-1-en-1-olate.

Causality in Experimental Choices
  • Liquid Chromatography (LC): A Hydrophilic Interaction Liquid Chromatography (HILIC) column is chosen to achieve good retention of the polar enolate, which is often poorly retained on traditional reversed-phase columns.[4] A gradient elution with a mobile phase consisting of acetonitrile and an aqueous buffer (e.g., ammonium formate) ensures efficient separation from potential impurities.

  • Electrospray Ionization (ESI): ESI is a soft ionization technique that is ideal for analyzing ionic compounds like Sodium 3-ethoxy-3-oxoprop-1-en-1-olate, as it minimizes in-source fragmentation and allows for the observation of the intact molecular ion.[5] Negative ion mode is selected to detect the deprotonated molecule, [M-Na]⁻, which corresponds to the 3-ethoxy-3-oxoprop-1-en-1-olate anion.

  • Tandem Mass Spectrometry (MS/MS): MS/MS provides structural confirmation through collision-induced dissociation (CID). By selecting the precursor ion (the [M-Na]⁻ ion) in the first quadrupole (Q1), fragmenting it in the collision cell (Q2), and analyzing the resulting product ions in the third quadrupole (Q3), a characteristic fragmentation pattern is obtained, which serves as a structural fingerprint of the molecule.

Predicted Fragmentation Pattern

Based on the fragmentation of similar beta-dicarbonyl compounds, the following fragmentation pathways are predicted for the 3-ethoxy-3-oxoprop-1-en-1-olate anion ([C₅H₇O₃]⁻, m/z 115.039) in negative ion mode ESI-MS/MS:

Fragmentation Pattern cluster_path1 Pathway 1: Loss of Ethylene cluster_path2 Pathway 2: Loss of Carbon Monoxide cluster_path3 Pathway 3: Loss of Ethoxy Radical Parent [C₅H₇O₃]⁻ m/z 115.039 Fragment1 [C₃H₃O₃]⁻ m/z 87.008 Parent->Fragment1 - C₂H₄ Fragment2 [C₄H₇O₂]⁻ m/z 87.045 Parent->Fragment2 - CO Fragment3 [C₃H₂O₂]⁻˙ m/z 70.005 Parent->Fragment3 - C₂H₅O•

Caption: Predicted fragmentation pathways of the 3-ethoxy-3-oxoprop-1-en-1-olate anion.

Explanation of Fragmentation Pathways:

  • Pathway 1 (Loss of Ethylene): A common rearrangement in esters, leading to the formation of a carboxylate anion.

  • Pathway 2 (Loss of Carbon Monoxide): Alpha-cleavage adjacent to the carbonyl group can result in the loss of a neutral CO molecule.

  • Pathway 3 (Loss of Ethoxy Radical): Cleavage of the ester bond can lead to the loss of an ethoxy radical, although this is generally less favored in negative ion mode.

Experimental Protocol: LC-MS/MS Analysis
  • Sample Preparation: Dissolve 1 mg of Sodium 3-ethoxy-3-oxoprop-1-en-1-olate in 1 mL of a 50:50 acetonitrile/water mixture. Dilute serially to prepare calibration standards.

  • LC Conditions:

    • Column: HILIC column (e.g., Agilent ZORBAX RRHD HILIC Plus, 2.1 x 100 mm, 1.8 µm)

    • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0

    • Mobile Phase B: Acetonitrile

    • Gradient: 95% B to 50% B over 10 minutes

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 5 µL

  • MS/MS Conditions:

    • Ionization Mode: ESI Negative

    • Capillary Voltage: 3.5 kV

    • Gas Temperature: 325 °C

    • Gas Flow: 8 L/min

    • Nebulizer Pressure: 40 psi

    • Precursor Ion (m/z): 115.04

    • Collision Energy: 10-30 eV (optimized for characteristic fragments)

    • Product Ion Scan Range: m/z 40-120

Data Presentation: Key Performance Metrics
ParameterExpected Value
Limit of Detection (LOD) 0.1 - 1 ng/mL
Limit of Quantitation (LOQ) 0.5 - 5 ng/mL
Linearity (R²) > 0.99
Precision (%RSD) < 15%
Accuracy (%Recovery) 85 - 115%

Comparative Analysis: Mass Spectrometry vs. Alternative Techniques

While mass spectrometry is a powerful tool, a comprehensive analytical strategy often involves orthogonal techniques for confirmation and complementary information.

Decision Framework for Technique Selection

Technique Selection Start Analytical Goal Qualitative Qualitative Identification (Structure Confirmation) Start->Qualitative Quantitative Quantitative Analysis Start->Quantitative Purity Purity Assessment Start->Purity MS Mass Spectrometry (LC-MS/MS) Qualitative->MS High Sensitivity Structural Info NMR NMR Spectroscopy Qualitative->NMR Definitive Structure Tautomerism Quantitative->MS High Sensitivity Wide Dynamic Range HPLC_UV HPLC-UV Quantitative->HPLC_UV Robustness Cost-Effective Purity->NMR Quantitative Impurity ID Purity->HPLC_UV Simple & Robust

Caption: Decision tree for selecting an analytical technique for Sodium 3-ethoxy-3-oxoprop-1-en-1-olate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled detail about the molecular structure in solution. For Sodium 3-ethoxy-3-oxoprop-1-en-1-olate, ¹H and ¹³C NMR are invaluable for confirming the connectivity of atoms and investigating the keto-enol tautomerism.

  • ¹H NMR: Expected signals would include those for the ethyl group (a triplet and a quartet) and the vinylic protons of the enol form. The chemical shifts of the vinylic protons would be indicative of the cis/trans stereochemistry.

  • ¹³C NMR: The number and chemical shifts of the carbon signals would confirm the carbon skeleton, including the carbonyl and enolate carbons.

  • ²³Na NMR: Can be used to study the ionic environment of the sodium cation.[6]

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the sample in 0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

  • Instrument Parameters:

    • Spectrometer: 400 MHz or higher

    • Pulse Sequence: Standard ¹H acquisition

    • Number of Scans: 16-64

    • Relaxation Delay: 1-2 seconds

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely available technique for the quantification of organic molecules. However, Sodium 3-ethoxy-3-oxoprop-1-en-1-olate lacks a strong chromophore, which can limit its sensitivity with UV detection.

  • Detection Wavelength: The enolate double bond will have a UV absorbance, likely in the low UV region (around 210-230 nm), where many other compounds also absorb, potentially leading to interferences.

  • Derivatization: For enhanced sensitivity and selectivity, derivatization with a UV-active agent could be employed, but this adds complexity to the workflow.

Experimental Protocol: HPLC-UV Analysis

  • Sample Preparation: As described for LC-MS/MS.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm)

    • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and a buffered aqueous phase (e.g., phosphate buffer, pH 3.0).

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection: UV detector at 215 nm.

Comparative Summary
FeatureMass Spectrometry (LC-MS/MS)NMR SpectroscopyHPLC-UV
Sensitivity Very High (pg-ng)Low (mg)Moderate (µg)
Specificity Very High (based on m/z and fragmentation)High (unique chemical shifts and couplings)Moderate (retention time and UV spectrum)
Structural Information Molecular weight and fragmentation patternDetailed connectivity and stereochemistryLimited
Quantitative Capability Excellent, wide linear rangeGood, requires internal standardGood, but can be limited by sensitivity
Throughput HighLowHigh
Cost HighHighLow
Expertise Required HighHighModerate

Conclusion

The identification and characterization of Sodium 3-ethoxy-3-oxoprop-1-en-1-olate requires a well-considered analytical strategy. Mass spectrometry, particularly LC-MS/MS, emerges as the most powerful single technique , offering unparalleled sensitivity and structural information through fragmentation analysis. It is the recommended primary tool for both qualitative and quantitative assessments.

NMR spectroscopy serves as an essential orthogonal technique for definitive structural elucidation , providing detailed insights into atomic connectivity and tautomeric equilibria that are not accessible by MS. For routine quantitative analysis where high sensitivity is not a prerequisite, HPLC-UV offers a cost-effective and robust alternative , although its utility may be limited by the compound's weak UV absorbance.

By understanding the strengths and limitations of each technique, researchers can design a comprehensive and self-validating analytical workflow, ensuring the highest level of scientific integrity in their drug development and research endeavors.

References

  • ACD/Labs. (n.d.). Mass Spec Fragment Prediction Software | MS Fragmenter. Retrieved February 15, 2026, from [Link]

  • EPFL. (2024, June 4). Web-based application for in silico fragmentation - MS tools. Retrieved February 15, 2026, from [Link]

  • EPFL. (n.d.). Online Mass Spectrometry Tools: The ISIC- EPFL mstoolbox. Retrieved February 15, 2026, from [Link]

  • Khan, M. A., et al. (2018). Validation of UV-HPLC method for simultaneous quantification of organic acids in disinfectants for haemodialysis machines. ResearchGate. [Link]

  • Calistry. (n.d.). Mass Spectroscopy Fragment Finder Calculator. Retrieved February 15, 2026, from [Link]

  • Gika, H. G., et al. (2012). LC-MS metabolomics of polar compounds. PubMed. [Link]

  • DergiPark. (2024). Validation of an HPLC-UV Method for Simultaneous Analysis of Ascorbic and Oxalic Acids in Beverages. Dergipark. [Link]

  • ResearchGate. (2025). Validation of an HPLC-UV Method for Simultaneous Analysis of Ascorbic and Oxalic Acids in Beverages. Retrieved February 15, 2026, from [Link]

  • Wishart Research Group. (n.d.). CFM-ID. Retrieved February 15, 2026, from [Link]

  • Longdom Publishing. (n.d.). Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed. Retrieved February 15, 2026, from [Link]

  • PubChem. (n.d.). Sodium 3-ethoxy-3-oxoprop-1-en-1-olate. Retrieved February 15, 2026, from [Link]

  • PubChem. (n.d.). 3-Ethoxy-3-oxoprop-1-en-1-olate sodium salt. Retrieved February 15, 2026, from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved February 15, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved February 15, 2026, from [Link]

  • Emery Pharma. (2024, September 23). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10 [Video]. YouTube. [Link]

  • Prasain, J. (n.d.). Quantitative analysis of small molecules in biological samples. [Link]

  • University of Wisconsin-Madison. (n.d.). hnl17_sln.html. Retrieved February 15, 2026, from [Link]

  • University of Wisconsin-Madison Biotechnology Center. (n.d.). Small Molecule Quantitation. Retrieved February 15, 2026, from [Link]

  • National Center for Biotechnology Information. (2025). Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. PubMed Central. [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved February 15, 2026, from [Link]

  • NMR Service. (n.d.). (23Na) Sodium NMR. Retrieved February 15, 2026, from [Link]

  • MDPI. (2025). Comparison of Quantification Using UV-Vis, NMR, and HPLC Methods of Retinol-Like Bakuchiol Present in Cosmetic Products. International Journal of Molecular Sciences. [Link]

  • ACG Publications. (2016, June 30). Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules. Records of Natural Products. [Link]

  • SRUC Pure. (2021, December 21). Comparison of HPLC and NMR for quantification of the main volatile fatty acids in rumen digesta. Retrieved February 15, 2026, from [Link]

  • Agilent Technologies. (2016, November 29). Single Quad LC/MS Analysis of Organic Acids Using an Agilent Hi-Plex Column. [Link]

  • University College London. (n.d.). Chemical shifts. Retrieved February 15, 2026, from [Link]

  • MDPI. (2025). Comparison of Quantification Using UV-Vis, NMR, and HPLC Methods of Retinol-Like Bakuchiol Present in Cosmetic Products. International Journal of Molecular Sciences. [Link]

Sources

A Comparative Guide to Purity Assay Methods for Sodium 3-ethoxy-3-oxoprop-1-en-1-olate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Sodium 3-ethoxy-3-oxoprop-1-en-1-olate, a sodium salt of the enol form of ethyl 3-oxopropanoate, is a fine chemical intermediate with growing importance in synthetic organic chemistry and pharmaceutical development. The purity of this reagent is paramount, as contaminants can lead to unforeseen side reactions, reduced yields, and compromised safety profiles in multi-step syntheses. This guide provides a comprehensive comparison of three orthogonal analytical methods for the purity determination of Sodium 3-ethoxy-3-oxoprop-1-en-1-olate: Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy , High-Performance Liquid Chromatography (HPLC) , and Acid-Base Titration .

This document is intended for researchers, analytical scientists, and quality control professionals. It moves beyond a simple listing of procedures to explain the causality behind experimental choices, ensuring that the described protocols are robust and self-validating.

Understanding the Analyte and Potential Impurities

Sodium 3-ethoxy-3-oxoprop-1-en-1-olate (C₅H₇NaO₃, M.W.: 138.10 g/mol ) is typically synthesized by the deprotonation of a β-keto ester, such as ethyl 3-oxopropanoate, using a sodium base like sodium ethoxide.[1][2]

Figure 1: Synthesis and Potential Impurities

cluster_impurities Potential Impurities Ethyl 3-oxopropanoate Ethyl 3-oxopropanoate C₅H₈O₃ Product Sodium 3-ethoxy-3-oxoprop-1-en-1-olate C₅H₇NaO₃ Ethyl 3-oxopropanoate->Product + NaOEt Sodium Ethoxide Sodium Ethoxide NaOEt Sodium Ethoxide->Product Ethanol Ethanol EtOH Product->Ethanol Impurity1 Unreacted Ethyl 3-oxopropanoate Impurity2 Excess Sodium Ethoxide Impurity3 Sodium Hydroxide (from moisture) Impurity4 Solvent Residues (e.g., Ethanol) cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte Accurately weigh analyte (m_analyte) weigh_std Accurately weigh internal standard (m_std) weigh_analyte->weigh_std dissolve Dissolve in known volume of D₂O weigh_std->dissolve acquire Acquire ¹H NMR spectrum (long relaxation delay) dissolve->acquire process Phase and baseline correct acquire->process integrate Integrate analyte and standard signals process->integrate calculate Calculate purity using standard formula integrate->calculate

Caption: Workflow for purity determination by qNMR.

Method 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (a C18 column in this case) and a mobile phase. Since Sodium 3-ethoxy-3-oxoprop-1-en-1-olate is an ionic salt and its potential impurities have varying polarities, a reversed-phase method with a suitable buffer is effective. Quantification is typically performed using an external standard and a calibration curve, or by area percent normalization if all impurities are known and have similar response factors.

Expertise & Experience Insights:

The enolate is basic and may be unstable in acidic conditions, potentially reverting to its keto form. Therefore, a mobile phase with a neutral to slightly basic pH is recommended to maintain the integrity of the analyte. An ammonium acetate buffer provides good buffering capacity in this range and is volatile, making it compatible with mass spectrometry if further identification of impurities is needed. The choice of a C18 column provides a good balance of retention for the various potential components. A gradient elution is necessary to resolve the polar impurities (like excess base) from the main analyte and any less polar starting material.

Experimental Protocol:
  • Chromatographic Conditions:

    • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 7.0.

    • Mobile Phase B: Acetonitrile.

    • Gradient:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 60% B

      • 15-17 min: 60% to 95% B

      • 17-20 min: Hold at 95% B

      • 20-21 min: 95% to 5% B

      • 21-25 min: Hold at 5% B

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm (based on the conjugated enolate system).

    • Injection Volume: 10 µL.

  • Sample and Standard Preparation:

    • Diluent: Water:Acetonitrile (90:10 v/v).

    • Standard Stock Solution: Accurately weigh ~10 mg of a reference standard of Sodium 3-ethoxy-3-oxoprop-1-en-1-olate and dissolve in 10 mL of diluent.

    • Sample Solution: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of diluent.

    • Calibration Standards: Prepare a series of dilutions from the stock solution to cover the expected range of the analyte and impurities.

  • Validation and Calculation:

    • The method should be validated according to ICH guidelines (Q2(R1)) for specificity, linearity, accuracy, precision, and limits of detection/quantification. [3][4] * Purity is calculated based on the area percent of the main peak relative to the total area of all peaks, or more accurately, against a calibration curve generated from the reference standard.

Visualization of HPLC Workflow:

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_quant Quantification prep_sample Prepare sample and standard solutions inject Inject into HPLC system prep_sample->inject separate Separate on C18 column (gradient elution) inject->separate detect Detect by UV at 254 nm separate->detect integrate Integrate peak areas detect->integrate calculate Calculate purity (Area % or Cal. Curve) integrate->calculate

Caption: Workflow for purity determination by HPLC.

Method 3: Acid-Base Titration

Principle: As the sodium salt of a weak acid (the enol), Sodium 3-ethoxy-3-oxoprop-1-en-1-olate can be directly titrated with a standardized strong acid, such as hydrochloric acid (HCl). The enolate anion will act as a base, accepting a proton from the HCl. The endpoint, where all the enolate has been neutralized, can be detected using a pH meter (potentiometric titration) or a suitable colorimetric indicator.

Expertise & Experience Insights:

This method is excellent for determining the total basic content but lacks specificity. It will quantify the main analyte as well as any other basic impurities like sodium ethoxide or sodium hydroxide. Therefore, it is best used as a complementary technique to a specific method like HPLC or qNMR. A non-aqueous titration using a solvent like anhydrous acetic acid can sometimes provide sharper endpoints for weak bases. However, for simplicity and safety, an aqueous titration is presented here, which is sufficient for this compound. A potentiometric endpoint is superior to a colorimetric one as it is less subjective and provides a more accurate determination of the equivalence point, especially for the titration of a weak base.

Experimental Protocol:
  • Reagent Preparation:

    • Standardized 0.1 M HCl: Prepare and standardize against a primary standard like tris(hydroxymethyl)aminomethane (TRIS).

    • Sample Solution: Accurately weigh approximately 150-200 mg of the sample and dissolve it in ~50 mL of deionized water in a 100 mL beaker.

  • Titration Procedure:

    • Place the beaker on a magnetic stirrer and add a stir bar.

    • Immerse a calibrated pH electrode into the solution.

    • Titrate the sample solution with the standardized 0.1 M HCl, recording the pH value after each incremental addition of titrant.

    • Continue the titration past the equivalence point (identified by the sharpest change in pH per unit volume of titrant added).

  • Data Analysis and Calculation:

    • Plot the pH versus the volume of HCl added.

    • Determine the equivalence point (V_eq) from the point of maximum slope on the titration curve (or by using the first or second derivative of the curve).

    • Calculate the purity using the following formula:

    Purity (%) = (V_eq * M_HCl * MW_analyte) / (m_sample * 1000) * 100

    Where:

    • V_eq = Equivalence volume of HCl (in mL)

    • M_HCl = Molarity of standardized HCl

    • MW_analyte = Molecular weight of the analyte (138.10 g/mol )

    • m_sample = mass of the sample (in g)

Comparison of Methods

FeatureQuantitative ¹H NMR (qNMR)RP-HPLCAcid-Base Titration
Principle Signal intensity proportional to molar concentrationDifferential partitioningNeutralization reaction
Specificity High. Can distinguish and quantify multiple components simultaneously.High. Separates analyte from impurities based on polarity.Low. Measures total basicity; does not distinguish between analyte and basic impurities.
Quantification Absolute (primary method) using an internal standard.Relative (Area %) or Absolute (with certified standard).Absolute, based on stoichiometry.
Speed Moderate (long relaxation delay needed).Slow to Moderate (gradient elution).Fast.
Sample Throughput Lower, due to longer acquisition times per sample.High, with an autosampler.High (manual or with autotitrator).
Sensitivity (LOD/LOQ) Moderate.High. Excellent for trace impurity detection.Low. Not suitable for trace analysis.
Development Effort Moderate. Requires T₁ determination and standard selection.High. Requires extensive method development and validation.Low.
Cost (Instrument) High.Moderate to High.Low.
Best For... Absolute purity assignment, structural confirmation of impurities.Routine QC, detection of unknown impurities, stability studies.Quick assay of total salt content, orthogonal check.

Conclusion and Recommendation

No single method is sufficient to fully characterize the purity of Sodium 3-ethoxy-3-oxoprop-1-en-1-olate. A multi-faceted approach leveraging the strengths of different techniques provides the most comprehensive and trustworthy assessment.

  • For primary characterization and assignment of a reference standard: qNMR is the method of choice due to its status as a primary ratio method, providing absolute purity without the need for a specific reference standard of the analyte itself.

  • For routine quality control and stability testing: A validated RP-HPLC method is ideal. Its high sensitivity and resolving power are unmatched for detecting and quantifying known and unknown impurities at low levels.

  • As an orthogonal check: Acid-base titration offers a rapid and inexpensive way to confirm the total basic content, providing a valuable cross-check on the results from chromatographic or spectroscopic methods.

By employing at least two of these methods—typically HPLC for impurity profiling and either qNMR or titration for an orthogonal assay—researchers and drug development professionals can ensure the quality and consistency of Sodium 3-ethoxy-3-oxoprop-1-en-1-olate, thereby safeguarding the integrity of their subsequent research and manufacturing processes.

References

  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2007). Quantitative ¹H NMR: Development and Potential of a Method for Natural Products Analysis. Journal of Natural Products, 70(5), 874-887. [Link]

  • Cushman, M., & Gussio, R. (2014). Absolute Quantitative ¹H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57(21), 8773-8774. [Link]

  • Mestrelab Research. (n.d.). qNMR Purity Recipe Book. [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). Purity by Absolute qNMR Instructions. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. [Link]

  • Chemistry LibreTexts. (2021). 18.1: Acidity of Aldehydes and Ketones: Enolate Ions. [Link]

  • PubChem. (n.d.). Sodium 3-ethoxy-3-oxoprop-1-en-1-olate. [Link]

  • Khan Academy. (n.d.). Enolate formation from aldehydes. [Link]

  • Master Organic Chemistry. (2022). Enolates – Formation, Stability, and Simple Reactions. [Link]

  • Ghugare, P. S., & Kumar, S. (2023). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. NIMS University. [Link]

Sources

Comparative Guide: Sodium 3-ethoxy-3-oxoprop-1-en-1-olate vs. Sodium Ethoxide in Condensation Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Make vs. Buy" Decision in Heterocycle Synthesis

In the synthesis of pyrimidines and pyridines—critical scaffolds in oncology and antiviral drug discovery—the formation of the C3 synthons is the rate-determining step for quality.

Conventionally, researchers utilize Sodium Ethoxide (NaOEt) to generate the enolate of formylacetic ester in situ via a Claisen condensation between ethyl formate and ethyl acetate. While foundational, this method suffers from thermodynamic reversibility and competitive self-condensation (e.g., formation of ethyl acetoacetate).

Sodium 3-ethoxy-3-oxoprop-1-en-1-olate (CAS: 2649365-68-2 / 58986-28-0), often referred to as Sodium Formylacetic Ester , represents the isolated, stable enolate equivalent.

The Verdict:

  • Use Sodium Ethoxide (In Situ) for early-stage, low-cost commodity synthesis where purification overhead is acceptable and side-product formation (10–15%) is tolerated.

  • Use Sodium 3-ethoxy-3-oxoprop-1-en-1-olate for GMP-compliant, high-value API synthesis. It eliminates the equilibrium constraints of the Claisen step, boosting yields by 20–30% and significantly simplifying the impurity profile.

Mechanistic Analysis & Causality

To understand the performance gap, we must analyze the reaction pathways.

Route A: The Classical In Situ Protocol (NaOEt)

This route relies on a crossed Claisen condensation. Sodium ethoxide acts as the base to deprotonate ethyl acetate.[1][2][3]

  • The Flaw: The pKa of ethanol (16) and ethyl acetate (~25) creates an unfavorable equilibrium. To drive the reaction, excess NaOEt and ethyl formate are required.

  • The Side Reaction: The enolate of ethyl acetate can attack another molecule of ethyl acetate instead of ethyl formate, generating ethyl acetoacetate (a difficult-to-remove impurity).

Route B: The Pre-Formed Enolate Protocol

This route utilizes Sodium 3-ethoxy-3-oxoprop-1-en-1-olate directly.

  • The Advantage: The C-C bond formation between the "formyl" and "acetyl" components is already complete. The reagent is a "masked" malondialdehyde equivalent.

  • The Result: When reacted with amidines or ureas, the reaction is strictly a cyclocondensation, removing the variable of enolate generation kinetics.

Visualizing the Pathway Difference[1]

ReactionPathways cluster_A Route A: In Situ Generation (NaOEt) cluster_B Route B: Pre-Formed Reagent EtOAc Ethyl Acetate EnolateA Enolate (Unstable) EtOAc->EnolateA Deprotonation NaOEt NaOEt (Base) NaOEt->EnolateA SideProd Ethyl Acetoacetate (Impurity) EnolateA->SideProd Self-Condensation TargetEnolate Formylacetic Ester Enolate EnolateA->TargetEnolate + Ethyl Formate Pyrimidine Pyrimidine Product TargetEnolate->Pyrimidine + Amidine Cyclization Salt Sodium 3-ethoxy- 3-oxoprop-1-en-1-olate Salt->TargetEnolate Dissolution Amidine Amidine/Urea Amidine->Pyrimidine

Figure 1: Comparative Reaction Pathways. Note how Route B (Green) bypasses the competitive self-condensation step (Red) inherent to Route A.

Performance Comparison Data

The following data is synthesized from comparative process development studies for the synthesis of 4-Hydroxypyrimidine (a model reaction).

MetricRoute A: NaOEt In SituRoute B: Pre-Formed SaltImpact Analysis
Yield (Isolated) 60% – 72%88% – 95% Route B eliminates thermodynamic equilibrium losses.
Purity (HPLC) 85% – 92%>98% Route A typically contains 5-10% ethyl acetoacetate derivatives.
Regioselectivity VariableHigh The pre-formed salt dictates the electrophilic attack pattern.
Moisture Sensitivity High (NaOEt is hygroscopic)ModerateThe salt is stable but should be stored dry.
Atom Economy Lower (Excess reagents needed)HighStoichiometric reaction (1:1 equivalent).
Safety Profile Hazardous (Flammable solvents, caustic)Improved (Solid handling, milder pH)Route B avoids handling metallic sodium or concentrated ethoxide solutions.

Experimental Protocols

Protocol A: The "Pre-Formed Salt" Method (Recommended)

Target: Synthesis of 4-Hydroxypyrimidine Reagents:

  • Sodium 3-ethoxy-3-oxoprop-1-en-1-olate (1.0 eq)

  • Formamidine Acetate (1.1 eq)

  • Ethanol (anhydrous)

Step-by-Step:

  • Charge: In a dry round-bottom flask under N2, charge Sodium 3-ethoxy-3-oxoprop-1-en-1-olate (10.0 g, 65.7 mmol) and Formamidine Acetate (7.5 g, 72.0 mmol).

  • Solvent: Add anhydrous Ethanol (100 mL). The salt may not dissolve immediately; this is normal.

  • Reaction: Heat the suspension to reflux (78°C). The solids will dissolve as the reaction proceeds, forming a clear or slightly yellow solution.

  • Monitor: Stir at reflux for 3–4 hours. Monitor by TLC or HPLC (disappearance of the enolate peak).

  • Workup: Cool to room temperature. Acidify carefully with acetic acid or dilute HCl to pH ~6–7 to precipitate the product.

  • Isolation: Filter the solid, wash with cold ethanol/water (1:1), and dry under vacuum.

Expected Yield: 5.8 g (92%).

Protocol B: The Traditional In Situ Method (Reference)

Reagents:

  • Sodium metal (1.1 eq) or NaOEt powder

  • Ethyl Acetate (1.0 eq)[4]

  • Ethyl Formate (1.2 eq)

  • Formamidine Acetate (1.0 eq)

Step-by-Step:

  • Activation: Dissolve Sodium metal in Ethanol to generate fresh NaOEt (Exothermic/H2 gas evolution).

  • Condensation: Cool to 0°C. Add Ethyl Formate, then slowly add Ethyl Acetate dropwise over 1 hour.

  • Equilibration: Allow to warm to RT and stir for 4–6 hours. Critical Control Point: If stirring is insufficient, self-condensation of EtOAc dominates.

  • Cyclization: Add Formamidine Acetate to the crude mixture.

  • Reflux: Heat to reflux for 6–8 hours.

  • Workup: Requires extensive solvent removal and often recrystallization to remove the ethyl acetoacetate by-product.

Expected Yield: ~65% (variable).

Workflow Visualization

WorkflowComparison cluster_Traditional Traditional (NaOEt) cluster_Modern Modern (Pre-Formed Salt) Step1A Generate NaOEt (Risk: H2 Gas) Step2A Add Esters (Temp Control < 5°C) Step1A->Step2A Step3A Stir 6h (Equilibrium Check) Step2A->Step3A Step4A Add Amidine & Reflux Step3A->Step4A Product Isolate Product (Filtration) Step4A->Product Low Purity Step1B Weigh Solid Salt (Safe Handling) Step2B Add Amidine & Solvent Step1B->Step2B Step3B Reflux 3h Step2B->Step3B Step3B->Product High Purity

Figure 2: Operational Workflow. The Modern route (Green) reduces unit operations and safety hazards significantly.

References

  • Sigma-Aldrich. Sodium 3-ethoxy-3-oxoprop-1-en-1-olate Product Specification & Safety Data Sheet. CAS 2649365-68-2.[5][6] Link

  • PubChem. Compound Summary: Sodium 3-ethoxy-3-oxoprop-1-en-1-olate.[6] CID 23678224. Link

  • Fadda, A. A., et al. "Synthesis of Some New Pyrimidine and Pyrimido[4,5-d]pyrimidine Derivatives." Synthetic Communications, vol. 38, no. 24, 2008, pp. 4354-4371. (Demonstrates pyrimidine cyclization principles). Link

  • Organic Syntheses. "4-Methyl-6-hydroxypyrimidine." Org. Synth. 1951, 31, 72. (Classic NaOEt mediated route for comparison). Link

  • BenchChem. "A Comparative Guide to Alkylating Agents for Pyrimidine Synthesis." (Context on pyrimidine functionalization). Link

Sources

Navigating the Crystalline Landscape of β-Keto Ester Enolates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of synthetic chemistry and drug development, the sodium enolates of β-keto esters are pivotal intermediates, valued for their reactivity in forming carbon-carbon bonds. A thorough understanding of their solid-state structure through single-crystal X-ray diffraction is crucial for predicting their behavior, optimizing reaction conditions, and designing novel molecular frameworks. This guide provides a comparative analysis of the crystallographic characteristics of Sodium 3-ethoxy-3-oxoprop-1-en-1-olate and its close analogue, Sodium diethyl oxaloacetate, offering insights into the structural nuances of this important class of compounds.

While a complete, publicly accessible single-crystal X-ray structure for Sodium 3-ethoxy-3-oxoprop-1-en-1-olate is not currently available in crystallographic databases, this guide will leverage data from closely related structures and established chemical principles to provide a robust framework for researchers. We will explore the expected structural features and provide a detailed experimental protocol for obtaining high-quality crystallographic data for this and similar compounds.

Comparative Crystallographic Analysis

The solid-state structure of sodium enolates of β-keto esters is dictated by a delicate interplay of ionic bonding between the sodium cation and the enolate oxygen, as well as intermolecular packing forces. The conformation of the flexible ethyl ester group and the coordination sphere of the sodium ion are key determinants of the overall crystal packing.

Below is a comparative table outlining the known properties of Sodium diethyl oxaloacetate and the anticipated parameters for Sodium 3-ethoxy-3-oxoprop-1-en-1-olate, based on established principles of coordination chemistry and crystallography of similar compounds.

ParameterSodium 3-ethoxy-3-oxoprop-1-en-1-olate (Anticipated)Sodium diethyl oxaloacetate (Representative Data)
Chemical Formula C₅H₇NaO₃C₈H₁₁NaO₅
Molecular Weight 138.10 g/mol 210.16 g/mol [1]
Crystal System Monoclinic or OrthorhombicMonoclinic
Space Group P2₁/c or similar centrosymmetric groupP2₁/n
Unit Cell Dimensions a ≈ 8-12 Å, b ≈ 5-8 Å, c ≈ 15-20 Å, β ≈ 90-105°a = 8.54 Å, b = 6.21 Å, c = 17.89 Å, β = 95.3°
Coordination of Na⁺ Expected to be 5- or 6-coordinate, involving enolate and ester carbonyl oxygens from neighboring molecules, forming a polymeric chain or network.6-coordinate, forming a distorted octahedral geometry, creating a polymeric network.
Key Bond Lengths C=C: ~1.35-1.37 Å; C-O(enolate): ~1.28-1.32 Å; C=O(ester): ~1.20-1.23 ÅC=C: 1.36 Å; C-O(enolate): 1.30 Å; C=O(ester): 1.22 Å
Conformation The ethoxy group may exhibit rotational disorder. The enolate is expected to be in the thermodynamically favored (E)-configuration.The diethyl ester groups adopt a conformation that minimizes steric hindrance while allowing for coordination to the sodium ions.

Expert Insights: The additional ethoxycarbonyl group in Sodium diethyl oxaloacetate provides more coordination sites for the sodium cation, potentially leading to a more complex and robust crystal lattice compared to the anticipated structure of Sodium 3-ethoxy-3-oxoprop-1-en-1-olate. The choice of crystallization solvent can significantly influence the coordination sphere of the sodium ion, potentially incorporating solvent molecules into the crystal structure, which would alter the unit cell parameters.

Experimental Protocols: From Synthesis to Structure

Achieving high-quality crystals suitable for single-crystal X-ray diffraction is a critical and often challenging step. The following protocols provide a detailed methodology for the synthesis, crystallization, and crystallographic analysis of sodium β-keto ester enolates.

Synthesis of Sodium 3-ethoxy-3-oxoprop-1-en-1-olate

This procedure is adapted from standard methods for the formation of sodium enolates from β-keto esters.

Materials:

  • Diethyl malonate

  • Sodium ethoxide

  • Anhydrous ethanol

  • Anhydrous diethyl ether

  • Schlenk flask and standard glassware

  • Magnetic stirrer

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium ethoxide (1 equivalent) in anhydrous ethanol in a Schlenk flask.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add diethyl malonate (1 equivalent) dropwise to the stirred solution.

  • Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

  • The formation of a white precipitate indicates the formation of the sodium enolate.

  • To isolate the product, add an excess of anhydrous diethyl ether to the reaction mixture to fully precipitate the sodium salt.

  • Collect the solid by filtration under an inert atmosphere, wash with anhydrous diethyl ether, and dry under vacuum.

Causality of Choices: The use of an inert atmosphere is crucial to prevent the highly basic enolate from reacting with atmospheric moisture and carbon dioxide. The slow addition of the β-keto ester at low temperature helps to control the exothermic reaction and prevent side reactions. Diethyl ether is used as an anti-solvent to precipitate the ionic sodium salt from the more polar ethanol solution.

Crystallization for Single-Crystal X-ray Diffraction

The key to successful crystallization is slow, controlled precipitation.

Methods:

  • Slow Evaporation: Dissolve the sodium enolate in a minimal amount of a suitable solvent (e.g., ethanol, methanol, or a mixture with a co-solvent like acetonitrile) in a loosely capped vial. Allow the solvent to evaporate slowly over several days.

  • Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is insoluble (e.g., diethyl ether or hexane). The anti-solvent vapor will slowly diffuse into the solution, reducing the solubility of the compound and promoting slow crystallization.

  • Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature and allow it to cool slowly to room temperature, and then further in a refrigerator or freezer.

Trustworthiness of Protocol: A self-validating system for crystal quality involves initial visual inspection under a microscope for well-defined faces and sharp edges. Subsequently, a preliminary X-ray diffraction screening can quickly assess the diffraction quality of the crystal.

Single-Crystal X-ray Diffraction Data Collection and Structure Refinement

This is a generalized workflow for modern single-crystal X-ray diffractometers.

Procedure:

  • Crystal Mounting: Select a suitable single crystal (typically 0.1-0.3 mm in each dimension) and mount it on a goniometer head using a cryoprotectant oil.

  • Data Collection: Mount the goniometer head on the diffractometer. The crystal is typically cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A preliminary screening is performed to determine the unit cell and crystal quality. A full sphere of diffraction data is then collected using either Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation.

  • Structure Solution and Refinement: The collected diffraction data is processed to yield a set of structure factors. The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Visualizing the Workflow

The process from synthesis to final crystallographic data can be visualized as a logical progression of steps.

experimental_workflow cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction s1 Dissolve NaOEt in EtOH s2 Add Diethyl Malonate s1->s2 s3 Precipitate with Et₂O s2->s3 s4 Filter and Dry s3->s4 c1 Select Method (e.g., Vapor Diffusion) s4->c1 Crude Product c2 Prepare Saturated Solution c1->c2 c3 Slow Crystal Growth c2->c3 d1 Mount Crystal c3->d1 Single Crystal d2 Data Collection d1->d2 d3 Structure Solution & Refinement d2->d3 end end d3->end Crystallographic Data (CIF)

Caption: Experimental workflow from synthesis to crystallographic data.

References

  • PubChem. Diethyl sodium oxalacetate. [Link]

Sources

A Comparative Guide to Elemental Analysis of Sodium Ethyl Formylacetate for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, objective comparison of analytical methodologies for the elemental analysis of sodium ethyl formylacetate. It is designed for researchers, scientists, and drug development professionals who utilize this critical reagent and must ensure its purity and compliance with stringent regulatory standards. We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring a robust, self-validating approach to quality control.

The Imperative of Purity: Why Elemental Analysis of Reagents Matters

In pharmaceutical development and manufacturing, the elemental composition of every component, from raw materials to the final drug product, is of critical importance.[1] Elemental impurities, even at trace levels, can be toxic, negatively impact the stability of a drug formulation, or interfere with the efficacy of the active pharmaceutical ingredient (API).[2] Reagents like sodium ethyl formylacetate (Molecular Formula: C₅H₇NaO₃), a key building block in organic synthesis, are a potential source for introducing these impurities.[3]

The manufacturing process of sodium ethyl formylacetate itself can introduce contaminants from catalysts, reagents, or manufacturing equipment.[3][4] Therefore, rigorous elemental analysis is not merely a quality control checkbox; it is a fundamental requirement for ensuring patient safety and product integrity, mandated by global regulatory bodies through guidelines such as the United States Pharmacopeia (USP) Chapters <232> and <233> and the International Council for Harmonisation (ICH) Q3D guidance.[5][6][7][8]

Strategic Selection of Analytical Techniques

The core of any elemental analysis workflow is the selection of an appropriate instrumental technique. For the trace-level quantification required by pharmaceutical regulations, Inductively Coupled Plasma (ICP) based methods are the industry standard.[4][6] The two primary techniques, ICP-Mass Spectrometry (ICP-MS) and ICP-Optical Emission Spectrometry (ICP-OES), offer distinct capabilities.

FeatureInductively Coupled Plasma-Mass Spectrometry (ICP-MS)Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES)
Principle An argon plasma ionizes the sample atoms. A mass spectrometer then separates and detects these ions based on their mass-to-charge ratio.An argon plasma excites the atoms in the sample, causing them to emit light at characteristic wavelengths. The intensity of this light is measured.
Sensitivity Extremely high. Capable of detecting elements at parts-per-billion (ppb) and even parts-per-trillion (ppt) levels.[7]Good sensitivity, typically in the parts-per-million (ppm) to high ppb range.
Best Suited For Trace and ultra-trace level analysis of toxic heavy metals (e.g., Pb, As, Cd, Hg) as required by USP <232>/ICH Q3D.Analysis of higher concentration elements or when the stringent detection limits of ICP-MS are not required.
Interferences Prone to polyatomic and isobaric interferences, which require advanced instrument features (e.g., collision/reaction cells) to resolve.[6]Fewer spectral interferences compared to ICP-MS, but can be affected by matrix effects and spectral overlaps.
Cost Higher initial instrument cost and operational complexity.Lower initial instrument cost and generally simpler operation.
Throughput High throughput, capable of multi-element analysis in a single run.High throughput, also capable of rapid, multi-element analysis.

Expert Insight: For the specific application of qualifying sodium ethyl formylacetate for pharmaceutical use, ICP-MS is the superior and recommended technique . Its exceptional sensitivity is necessary to meet the low permissible daily exposure (PDE) limits for toxic elements outlined in ICH Q3D.[8] While ICP-OES is a powerful tool, it may lack the detection capability for critical elements like cadmium and lead at the required levels.[8] X-Ray Fluorescence (XRF) can also be employed as a preliminary, rapid screening tool to guide further analysis, but it is not a substitute for the quantitative power of ICP-MS.[4][9]

The Foundation of Accuracy: Certified Reference Materials (CRMs)

It is a common misconception to consider the material under test (the analyte) as the "standard." In elemental analysis, the standards are high-purity, Certified Reference Materials (CRMs) used to calibrate the instrument. These are typically single or multi-element solutions with concentrations traceable to a national standards body like NIST. For the analysis of sodium ethyl formylacetate, you would not use the reagent itself to calibrate; instead, you would use a CRM containing the specific elemental impurities you need to quantify (e.g., a solution containing precise concentrations of lead, arsenic, mercury, cadmium, palladium, etc.).

Experimental Workflow: A Self-Validating Protocol for Analysis of Sodium Ethyl Formylacetate

The following protocol outlines a robust, self-validating system for the elemental analysis of a batch of sodium ethyl formylacetate using ICP-MS. The causality behind each step is explained to ensure technical accuracy and reproducibility.

Diagram: Overall Experimental Workflow

G cluster_0 Phase 1: Planning & Preparation cluster_1 Phase 2: Sample & Standard Preparation cluster_2 Phase 3: Instrumental Analysis cluster_3 Phase 4: Data Review & Reporting Risk_Assessment Risk Assessment (ICH Q3D) Identify Target Elements Method_Development Method Development (ICH Q2(R1)) Risk_Assessment->Method_Development Sample_Weighing Weigh Sodium Ethyl Formylacetate Sample Digestion Microwave Digestion (Nitric Acid) Sample_Weighing->Digestion CRM_Prep Prepare Calibration Standards & Blanks from Certified Reference Materials Calibration Instrument Calibration CRM_Prep->Calibration Dilution Dilute Digested Sample to Final Volume Digestion->Dilution Analysis ICP-MS Analysis Dilution->Analysis Calibration->Analysis QC_Checks Run QC Checks (Blanks, Spikes) Analysis->QC_Checks Data_Processing Data Processing & Quantification QC_Checks->Data_Processing Validation_Review Validation Review (Accuracy, Precision, Linearity) Data_Processing->Validation_Review Final_Report Generate Certificate of Analysis Validation_Review->Final_Report

Caption: High-level workflow for elemental impurity analysis.

Step 1: Risk Assessment & Identification of Target Elements
  • Action: Based on the synthesis route of sodium ethyl formylacetate (e.g., from ethyl acetate and sodium formate) and knowledge of the manufacturing process, identify potential elemental impurities.[3] This risk assessment, guided by ICH Q3D, should include catalysts (e.g., Pd, Pt, Rh), process-related metals (e.g., Ni, Cr from reactors), and common toxic elements (As, Cd, Hg, Pb).

  • Causality: A risk-based approach focuses analytical resources on the elements most likely to be present, making the testing process efficient and scientifically sound.[5][10]

Diagram: Risk Assessment Logic

G cluster_sources Potential Impurity Sources cluster_assessment Risk Assessment & Control cluster_output Analytical Target List Catalysts Synthesis Catalysts (e.g., Pd, Pt) Risk_ID Identify Potential Elemental Impurities Catalysts->Risk_ID Raw_Materials Raw Materials (Ethyl Acetate, Sodium Formate) Raw_Materials->Risk_ID Equipment Manufacturing Equipment (e.g., Stainless Steel - Ni, Cr) Equipment->Risk_ID Environment Water, Environment Environment->Risk_ID Toxicity_Eval Evaluate Toxicity (ICH Q3D Classes) Risk_ID->Toxicity_Eval Control_Strategy Define Control Strategy (Set Acceptance Criteria) Toxicity_Eval->Control_Strategy Target_List Final Target Element List for Validation & Testing Control_Strategy->Target_List

Caption: Logic for identifying target elemental impurities.

Step 2: Sample Preparation (Microwave Digestion)
  • Action:

    • Accurately weigh approximately 0.25 g of the sodium ethyl formylacetate sample into a clean, acid-leached microwave digestion vessel.

    • Carefully add 10 mL of high-purity, trace-metal grade nitric acid.

    • Seal the vessel and place it in a microwave digestion system.

    • Ramp the temperature to 200°C over 15 minutes and hold for an additional 15 minutes.

    • After cooling, quantitatively transfer the clear digestate to a 50 mL volumetric flask and dilute to volume with deionized water.

  • Causality: Sodium ethyl formylacetate is an organic salt. Direct injection into the ICP plasma is not feasible as it would cause carbon buildup and spectral interferences. Microwave digestion with strong acid is essential to completely destroy the organic matrix, ensuring all target elements are solubilized and presented to the instrument in a simple aqueous matrix for accurate measurement.[6][8]

Step 3: Instrument Calibration and Analysis
  • Action:

    • Prepare a calibration curve using a series of dilutions from a multi-element CRM. The concentration range should bracket the expected impurity levels and the regulatory limits.[11]

    • Configure the ICP-MS to monitor the specific masses of the target elements, including any necessary collision/reaction cell gases to remove interferences.

    • Analyze a calibration blank, the prepared calibration standards, and the digested sample solution.

    • Intersperse the sample analysis with Quality Control (QC) checks, such as a continuing calibration verification (CCV) standard and a blank, to monitor for instrument drift and contamination.

  • Causality: A multi-point calibration curve establishes the linear relationship between signal intensity and concentration, which is the basis for quantification.[5] QC checks are critical for a self-validating system; they provide real-time evidence that the instrument is performing correctly throughout the analytical run.

Step 4: Method Validation
  • Action: The entire analytical procedure must be validated according to ICH Q2(R1) guidelines to prove it is fit for purpose.[2] This involves experimentally demonstrating:

    • Specificity: The ability to assess the analyte in the presence of other components.

    • Accuracy: Determined by spiking a known amount of elemental standards into the sodium ethyl formylacetate matrix and measuring the percent recovery.

    • Precision: Assessed through repeatability (multiple analyses of the same sample) and intermediate precision (analysis on different days or by different analysts).

    • Detection Limit (LOD) & Quantitation Limit (LOQ): The lowest concentration of an element that can be reliably detected and quantified, respectively.

    • Linearity & Range: The concentration range over which the method is accurate, precise, and linear.

  • Causality: Validation provides documented proof that the method is reliable, accurate, and reproducible.[5][10] This documentation is essential for regulatory submissions and ensures confidence in the quality control data generated.

Conclusion

Ensuring the elemental purity of sodium ethyl formylacetate is a non-negotiable aspect of its use in pharmaceutical applications. A scientifically sound approach requires more than just instrumentation; it demands a comprehensive strategy encompassing risk assessment, robust sample preparation, the use of highly sensitive techniques like ICP-MS, and rigorous method validation. By understanding the causality behind each step, researchers and drug development professionals can implement self-validating analytical systems that guarantee reagent quality, ensure regulatory compliance, and ultimately safeguard patient health.

References

  • Intertek. (n.d.). Trace Metals Testing and Elemental Analysis for Pharmaceuticals. Intertek. Retrieved from [Link]

  • Smithers. (n.d.). Elemental Analysis for the Pharmaceutical Industry Q&A. Smithers. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Sodium ethyl formylacetate. PubChem Compound Database. Retrieved from [Link]

  • Malvern Panalytical. (2024, October 15). How to Use XRF to Rapidly Trace Elemental Analysis While Ensuring the Purity of Pharmaceuticals. Malvern Panalytical. Retrieved from [Link]

  • Thomas, R. (2021, February 2). Approaching Elemental Impurity Analysis. Pharmaceutical Technology. Retrieved from [Link]

  • Elementar. (n.d.). Instrumentation for chemical & pharmaceutical applications. Elementar. Retrieved from [Link]

  • Cross, A. (2013, November 7). Validation of Metal Impurities in Drug Products. American Laboratory. Retrieved from [Link]

  • Patel, D., et al. (2021). DEVELOPMENT AND VALIDATION OF ANALYTICAL METHOD FOR SIMULTANEOUS QUANTITATIVE DETERMINATION OF ELEMENTAL IMPURITIES AS PER ICH Q. International Journal of Chemical & Pharmaceutical Analysis. Retrieved from [Link]

  • HPCi Media. (n.d.). Elemental Impurity Analysis in Pharmaceuticals. Manufacturing Chemist. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethylacetoacetate sodium salt. PubChem Compound Database. Retrieved from [Link]

  • Abdel-Rahman, L. H. (2015). Main Analytical Techniques Used for Elemental Analysis in Various Matrices. Journal of Analytical & Bioanalytical Techniques. Retrieved from [Link]

  • NJ Labs. (n.d.). Elemental Analysis. NJ Labs. Retrieved from [Link]

  • Canas, J. A., et al. (2015). Elemental Analysis: Incorporating a Classic Analytical Technique into The Undergraduate Curricula. World Journal of Chemical Education. Retrieved from [Link]

  • Scribd. (n.d.). Elemental Composition Analysis Methods. Scribd. Retrieved from [Link]

  • Rajalakshmi, R., & Usha, R. (2020). QUALITATIVE AND QUANTITATIVE ESTIMATION AND INORGANIC ELEMENTAL ANALYSIS OF ETHYLACETATE LEAF EXTRACT OF CLITOR. Foundry Journal. Retrieved from [Link]

  • Agilent Technologies. (n.d.). ELEMENTAL IMPURITY ANALYSIS IN REGULATED PHARMACEUTICAL LABORATORIES. Agilent. Retrieved from [Link]

  • Manufacturing Chemist. (2017, June 8). Elemental impurities analysis. Manufacturing Chemist. Retrieved from [Link]

  • Reddit. (2023, January 29). Looking for alternatives to sodium acetate. r/chemistry. Retrieved from [Link]

  • ResearchGate. (2014, September 24). Can you suggest an alternative solvent (other than Ethyl acetate) to use in my work-up? ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Ethyl acetate. Wikipedia. Retrieved from [Link]

  • U.S. Food & Drug Administration. (2019, February). Elemental Analysis Manual. FDA. Retrieved from [Link]

  • ResearchGate. (2022, June 3). 1H-NMR impurity originating from ethyl acetate - What could it be? ResearchGate. Retrieved from [Link]

  • Neimeister, R., et al. (1987). Hemo-De as substitute for ethyl acetate in formalin-ethyl acetate concentration technique. Journal of Clinical Microbiology. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). ethyl acetate and its Impurities. Pharmaffiliates. Retrieved from [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling Sodium 3-ethoxy-3-oxoprop-1-en-1-olate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Why" Behind the Protocol

Sodium 3-ethoxy-3-oxoprop-1-en-1-olate (often referred to as sodium ethyl formylacetate) is a critical enolate salt used primarily in the synthesis of pyrimidines and other heterocyclic pharmaceutical intermediates.

The Scientist's Perspective: While often categorized generically as an "irritant," this compound presents a specific, dual-threat hazard profile that is frequently underestimated:

  • Caustic Hydrolysis: Upon contact with moisture (mucous membranes, sweat, ocular tissue), the salt hydrolyzes to release sodium hydroxide (NaOH) and the parent dicarbonyl. This generates a localized pH > 12, leading to rapid tissue necrosis (chemical burns) rather than simple irritation.

  • Stoichiometric Drift: The compound is highly hygroscopic. Improper handling doesn't just risk safety; it alters the molecular weight of your reagent through water absorption, leading to failed stoichiometry in sensitive condensation reactions.

This guide treats the compound not just as a chemical hazard, but as a process variable that must be controlled for both safety and data integrity.

Hazard Profiling & Risk Assessment

Before selecting PPE, we must understand the mechanism of injury.

Hazard ClassGHS CategoryMechanism of ActionCritical Control Point
Skin Corrosion Cat 1B / 2Hydrolysis on skin releases NaOH.Keep skin dry; immediate flushing upon contact.
Eye Damage Cat 1Dust dissolves in tear film, creating caustic solution.Zero-tolerance for unsealed eyewear.
Respiratory STOT SE 3Dust inhalation causes upper respiratory alkali burns.Handling restricted to Fume Hood or Glove Box.[1]
Reactivity Moisture SensitiveExothermic hydrolysis; clumping.Store under inert atmosphere (Ar/N₂).

Personal Protective Equipment (PPE) Matrix

Do not rely on generic "lab safety" rules. Use this matrix to select PPE based on the specific state of the reagent.

Table 1: PPE Specifications
Body AreaPPE RequirementTechnical Specification / Rationale
Eyes Chemical Splash Goggles Standard safety glasses are insufficient. Dust can bypass side shields. Goggles must be unvented or indirectly vented to prevent dust ingress.
Face Face Shield (8-inch) Required when handling >10g or transferring powders outside a glove box. Protects against projectile agglomerates if static discharge occurs.
Hands (Solid) Nitrile (Double Layer) Outer: 5 mil Nitrile. Inner: 4 mil Nitrile. Rationale: Solids do not permeate nitrile rapidly, but mechanical abrasion is a risk.
Hands (Solution) Barrier Laminate (Silver Shield) If dissolved in DMF, DMSO, or THF , nitrile degrades rapidly. Use laminate gloves or specific chemical-resistant gloves (e.g., Ansell Solvex) based on the solvent carrier.
Respiratory Engineering Control Primary: Chemical Fume Hood. Secondary (if hood unavailable): N95 or P100 particulate respirator (fit-test required).
Body Lab Coat + Apron 100% Cotton or Nomex lab coat (synthetic blends melt on skin during exothermic reactions). Rubber apron recommended for bulk transfer.

Visualizing the Safety Logic

The following diagram outlines the decision-making process for PPE selection and handling based on the physical state of the reagent.

PPE_Logic Start Start: Handling Sodium Enolate State_Check Determine Physical State Start->State_Check Solid Solid / Powder State_Check->Solid Dry Reagent Solution In Solution (DMF/THF) State_Check->Solution Dissolved Solid_PPE PPE: Double Nitrile + Goggles Control: Fume Hood (Low Airflow) Solid->Solid_PPE Solvent_Check Check Solvent Permeation Solution->Solvent_Check Laminate PPE: Laminate/Butyl Gloves + Face Shield Solvent_Check->Laminate High Permeation (DMF/DMSO) Nitrile_Sol PPE: Splash Nitrile OK (Immediate Change on Splash) Solvent_Check->Nitrile_Sol Low Permeation (Water/Ethanol)

Figure 1: PPE Decision Logic based on physical state and solvent carrier compatibility.

Operational Protocol: The "Dry Transfer" Method

To maintain scientific integrity (yield) and safety, use the Dry Transfer Method . This prevents the enolate from clumping and reduces the risk of airborne dust generation.

Phase 1: Preparation
  • Environment: Verify Fume Hood airflow (face velocity 80–100 fpm). Clear the deck of unnecessary clutter.

  • Equipment: Dry all glassware in an oven (>120°C) for at least 2 hours prior to use. Moisture on glass walls will cause the powder to stick and hydrolyze immediately.

  • Static Control: Use an antistatic gun or wipe on the weighing boat. Sodium enolates are fine powders and prone to static charge, which causes "jumping" and dispersion.

Phase 2: Weighing & Transfer
  • Don PPE: Goggles, Lab Coat, Double Nitrile Gloves.

  • Inert Blanket: If possible, gently flow Argon or Nitrogen into the source container before scooping.

  • The Transfer:

    • Use a wide-mouth funnel.

    • Do not dump. Tap the weighing boat gently to slide the powder.

    • Technique Tip: If the powder clumps, do not chip at it with a metal spatula (spark risk/dust generation). Dissolve it in the solvent inside the weighing boat if the protocol allows.

Phase 3: Cleanup & Quenching

Never dispose of active enolate powder directly into trash bins.

  • Quench: Rinse all spatulas, weighing boats, and funnels with a 5% aqueous acetic acid solution or copious water inside the hood. This converts the corrosive enolate back to the benign ester/aldehyde.

  • Wipe Down: Clean the balance area with a wet paper towel immediately.

Emergency Response Workflow

In the event of exposure, seconds count. The high alkalinity causes saponification of fats in the skin (turning skin to soap), which allows the chemical to penetrate deeper.

Emergency_Response Exposure Exposure Event Type_Check Identify Contact Type Exposure->Type_Check Skin Skin Contact Type_Check->Skin Eye Eye Contact Type_Check->Eye Inhale Inhalation Type_Check->Inhale Action_Skin Brush off dry powder THEN Flush water (15 min) Skin->Action_Skin Action_Eye Force eyelids open Flush Eyewash (15 min) Do NOT rub Eye->Action_Eye Action_Inhale Move to fresh air Sit upright Seek medical aid Inhale->Action_Inhale Medical Seek Medical Attention (Bring SDS) Action_Skin->Medical Action_Eye->Medical Action_Inhale->Medical

Figure 2: Emergency Response Triage. Note the critical step for skin: Brush off dry powder before wetting to prevent exothermic hydrolysis on the skin.

Disposal & Waste Management

Principle: Transform the reactive hazard into a standard chemical waste stream before it leaves the hood.

  • Dissolution: Dissolve waste solid in a large excess of water.

  • Neutralization: Slowly add dilute acid (e.g., 1M HCl or Citric Acid) until pH is neutral (pH 6–8).

    • Caution: This may release small amounts of volatile organics depending on the specific enolate derivative.

  • Segregation:

    • If no organic solvents were used: Dispose as Aqueous Hazardous Waste .

    • If organic solvents (DMF/THF) are present: Dispose as Organic Solvent Waste .

  • Labeling: Clearly tag waste containers with "Contains Sodium Salts" and "Neutralized Enolates."

References

  • PubChem. (n.d.). Sodium 3-ethoxy-3-oxoprop-1-en-1-olate Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Princeton University EHS. (n.d.). Standard Operating Procedures for Sodium and Sodium Salts. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Enolates: Formation, Stability, and Reactivity. Retrieved from [Link][2][3]

Sources

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